molecular formula C7H10N2O2 B187932 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid CAS No. 196717-12-1

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B187932
CAS No.: 196717-12-1
M. Wt: 154.17 g/mol
InChI Key: VRKWDAAXELZWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)9(2)8-5/h3H,4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKWDAAXELZWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571433
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196717-12-1
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and computational predictions to offer a robust profile. This guide includes a summary of key physicochemical parameters, a detailed, representative experimental protocol for its synthesis, and a logical workflow for its characterization. The potential biological relevance of this compound is also discussed in the context of the broader class of pyrazole derivatives, with a focus on its potential as a modulator of key signaling pathways.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The acetic acid moiety attached to the pyrazole core, as seen in this compound, provides a crucial functional group for further chemical modifications and for interacting with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its development as a potential therapeutic agent or as a scaffold for new chemical entities. This guide aims to consolidate the available information and provide a detailed technical resource for researchers in the field.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key known and predicted properties of this compound.

PropertyValueSource
IUPAC Name This compound-
CAS Number 196717-12-1--INVALID-LINK--
Chemical Formula C₇H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 154.17 g/mol --INVALID-LINK--
Monoisotopic Mass 154.07423 Da--INVALID-LINK--
Predicted XlogP 0.1--INVALID-LINK--
Physical Form Solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
pKa Not available-
Solubility Not available-

Experimental Protocols

Representative Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the synthesis of pyrazole derivatives.

Materials:

  • Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate (1 eq)

  • Sodium hydroxide (NaOH) (2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) (concentrated)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydrolysis of the Ester: To a solution of ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate in ethanol, add an aqueous solution of sodium hydroxide.

  • Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the residue with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring, the methylene protons of the acetic acid side chain, and the proton on the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring, the methyl groups, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The predicted mass-to-charge ratios for various adducts are available on PubChem.[1]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the pyrazole scaffold is present in numerous biologically active molecules. Pyrazole derivatives have been reported to act as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor involved in allergic inflammation. Additionally, some pyrazole-containing compounds are known inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle.

Based on these activities in related compounds, a potential mechanism of action for this compound could involve the modulation of inflammatory pathways or cellular metabolism.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate hydrolysis Hydrolysis (NaOH, EtOH/H2O) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction (EtOAc) acidification->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product nmr NMR Spectroscopy pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Synthetic and purification workflow for this compound.

Potential Signaling Pathway Involvement

This diagram illustrates a simplified hypothetical signaling pathway that could be modulated by a pyrazole derivative acting as a CRTh2 antagonist.

G PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds G_Protein Gαi/o Protein CRTh2->G_Protein Activates Pyrazole_Acid This compound (Hypothetical Antagonist) Pyrazole_Acid->CRTh2 Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Cellular_Response Inflammatory Response (e.g., Chemotaxis, Degranulation) Ca_Release->Cellular_Response

Caption: Hypothetical CRTh2 signaling pathway and potential inhibition by a pyrazole derivative.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry. While a complete experimental dataset for its physicochemical properties is not yet available, this technical guide provides a foundational understanding based on predictions and data from analogous structures. The provided representative experimental protocols and workflows offer a practical starting point for researchers aiming to synthesize and characterize this compound. Further investigation into its biological activities is warranted to explore its full therapeutic potential, particularly in the context of inflammatory diseases and metabolic disorders.

References

Spectral Data Analysis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data from computational models with generalized, yet detailed, experimental protocols for the spectroscopic techniques used in the characterization of such organic compounds. This document serves as a practical resource for researchers involved in the synthesis, identification, and analysis of pyrazole derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are computationally derived and should be used as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~5.9-6.1Singlet1HPyrazole C4-H
~3.7-3.9Singlet3HN-CH₃
~3.6-3.8Singlet2H-CH₂-COOH
~2.1-2.3Singlet3HPyrazole C3-CH₃

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170-175-COOH
~148-152Pyrazole C5
~138-142Pyrazole C3
~105-110Pyrazole C4
~35-40N-CH₃
~30-35-CH₂-COOH
~10-15Pyrazole C3-CH₃

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Table 3: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺155.0815
[M+Na]⁺177.0634
[M-H]⁻153.0669

Source: Predicted data based on the compound's molecular formula (C₇H₁₀N₂O₂) and structure.[1]

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretch (Carboxylic Acid)
2900-3000C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1500C=N and C=C stretch (Pyrazole Ring)
~1450, ~1380C-H bend (Aliphatic)

Note: These are general ranges for the expected functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, a 30° pulse width, and a relaxation delay of 2-5 seconds.

  • Process the FID similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve optimal ionization.

  • Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • Acquire high-resolution mass spectra to determine the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using spectral data.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR NMR_Data NMR Data Analysis: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation MS->MS_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Workflow for Spectral Data Analysis of a Synthesized Compound.

This comprehensive guide provides foundational information for the spectral analysis of this compound. While the presented data is predictive, the detailed experimental protocols offer a solid framework for obtaining and interpreting empirical data, which is crucial for the unambiguous structural confirmation in research and development settings.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the novel compound 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted data based on the well-established spectroscopic characteristics of its constituent functional groups: a disubstituted pyrazole ring and a carboxylic acid moiety. This guide is intended to assist researchers in the identification and characterization of this compound and its analogs.

Predicted Spectroscopic Data

The structural formula of this compound is presented below, with atoms numbered for clarity in the subsequent spectral assignments.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The expected multiplicities are singlet (s).

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-4 (pyrazole ring)~ 6.0s1H
CH₂ (acetic acid)~ 3.7s2H
N-CH₃ (pyrazole N1)~ 3.6s3H
C-CH₃ (pyrazole C3)~ 2.2s3H
COOH10 - 13broad s1H

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration and may be broadened.[1][2][3]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are summarized in Table 2. Chemical shifts (δ) are reported in ppm relative to TMS.

Assignment Predicted Chemical Shift (ppm)
C=O (carboxylic acid)170 - 180
C-5 (pyrazole ring)~ 148
C-3 (pyrazole ring)~ 140
C-4 (pyrazole ring)~ 105
N-CH₃ (pyrazole N1)~ 35
CH₂ (acetic acid)~ 30
C-CH₃ (pyrazole C3)~ 12

Note: The chemical shifts for the pyrazole ring carbons are estimated based on data for similar substituted pyrazoles.[4][5][6]

Predicted IR Data

The predicted characteristic infrared absorption bands are summarized in Table 3. Frequencies are reported in reciprocal centimeters (cm⁻¹).

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (carboxylic acid)2500 - 3300Strong, very broad
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (carboxylic acid)1700 - 1725Strong, sharp
C=N stretch (pyrazole ring)~ 1610Medium
C=C stretch (pyrazole ring)1400 - 1500Medium
C-O stretch (carboxylic acid)1210 - 1320Strong
O-H bend (carboxylic acid)910 - 950Medium, broad

Note: The broadness of the O-H stretch is due to hydrogen bonding.[1][7][8]

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra for a compound such as this compound.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice, but for carboxylic acids, DMSO-d₆ can be advantageous for observing the acidic proton.[9]

  • Instrumentation: Utilize a nuclear magnetic resonance spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[10][11][12]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[10]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.[12]

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed for characteristic absorption bands.

Logical Workflow Visualization

The synthesis and characterization of a novel compound like this compound follows a logical progression of steps to ensure its identity and purity. This workflow is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Reactant A + Reactant B reaction Chemical Reaction start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Purity & Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight analysis Spectral Data Analysis & Interpretation nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

Workflow for Synthesis and Characterization.

References

Mass Spectrometry of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. The document details expected mass-to-charge ratios, predicted fragmentation patterns, and standardized experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quantification of this and similar pyrazole derivatives.

Molecular and Mass Information

This compound has a molecular formula of C₇H₁₀N₂O₂ and a monoisotopic mass of 154.07423 Da.[1] The expected mass-to-charge ratios (m/z) for various common adducts are summarized in the table below. These values are crucial for the initial identification of the compound in a mass spectrum.

AdductPredicted m/z
[M+H]⁺155.08151
[M+Na]⁺177.06345
[M-H]⁻153.06695
[M+NH₄]⁺172.10805
[M+K]⁺193.03739
[M+H-H₂O]⁺137.07149
[M]⁺154.07368
Data sourced from PubChem CID 15321738.[1]

Predicted Fragmentation Pattern

A key fragmentation pathway for pyrazoles involves the expulsion of HCN or N₂.[4] For carboxylic acids, characteristic losses include the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[3]

A proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [M+H]⁺ m/z = 155.08 F1 Loss of H₂O [M+H-H₂O]⁺ m/z = 137.07 M->F1 - H₂O F2 Loss of COOH [M-COOH]⁺ m/z = 110.08 M->F2 - COOH F3 Loss of CH₂COOH [M-CH₂COOH]⁺ m/z = 96.07 M->F3 - CH₂COOH F4 Loss of N₂ [C₅H₇O₂]⁺ m/z = 127.04 M->F4 - N₂ F5 Loss of HCN [C₆H₈NO₂]⁺ m/z = 126.05 M->F5 - HCN

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using GC-MS and ESI-MS. These protocols are based on established methods for similar small molecules and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like pyrazole derivatives.[5]

3.1.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane. This solvent choice aids in the dissolution of a broad range of potential impurities.[5]

3.1.2. Instrumental Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[5]

  • Injector Temperature: 250 °C.[5]

  • Injection Volume: 1 µL.[5]

  • Injection Mode: Split (split ratio of 20:1, can be adjusted based on sample concentration).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

ESI-MS is a soft ionization technique ideal for analyzing polar and thermally labile molecules.[6] Given the acidic nature of the target compound, negative ion mode is likely to be effective.

3.2.1. Sample Preparation

  • Stock Solution: Dissolve the sample in an organic solvent such as methanol, acetonitrile, or water to a concentration of 1 mg/mL.[7] Avoid using low vapor pressure solvents like DMSO.[7]

  • Working Solution: Take 10 µL of the stock solution and dilute it with 1 mL of either methanol, acetonitrile, or water (or a combination thereof).[7]

  • Acidification (Optional for Positive Mode): If positive ion mode is desired, formic acid can be added to the working solution to a final concentration of 0.1%.[6]

  • Filtration: If any precipitate is observed, the solution must be filtered before analysis to prevent blockages.[7]

3.2.2. Instrumental Parameters

  • LC System: Agilent 1260 Infinity II LC or equivalent.

  • MS System: Agilent 6545 Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Scan Range: m/z 50-1000.

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Sample Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration Dilution->Filtration Ionization Ionization (EI or ESI) Filtration->Ionization Mass_Analyzer Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum_Acquisition Spectrum Acquisition Detection->Spectrum_Acquisition Data_Analysis Data Analysis and Interpretation Spectrum_Acquisition->Data_Analysis Report Report Data_Analysis->Report

References

An In-depth Technical Guide on 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally determined data on the specific solubility and stability of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is limited. This guide consolidates the available information from chemical databases and provides a generalized synthetic approach based on established pyrazole chemistry. The experimental protocols are illustrative and may require optimization for specific laboratory conditions.

Core Properties

While specific experimental data is scarce, a profile of this compound can be assembled from various chemical suppliers and databases. These properties are often computationally predicted and should be regarded as estimates.

PropertyValueSource
CAS Number 196717-12-1American Elements[1]
Molecular Formula C₇H₁₀N₂O₂American Elements[1], PubChemLite[2]
Molecular Weight 154.17 g/mol -
PubChem CID 15321738American Elements[1], PubChemLite[2]
InChIKey VRKWDAAXELZWCK-UHFFFAOYSA-NPubChemLite[2]
SMILES CC1=NN(C(=C1)CC(=O)O)CPubChemLite[2]
Predicted XlogP 0.1PubChemLite[2]
Monoisotopic Mass 154.07423 DaPubChemLite[2]

Synthesis of Pyrazole Acetic Acids: A General Overview

The synthesis of pyrazole derivatives is a well-established area of heterocyclic chemistry. A common and effective method for creating the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is used. The subsequent addition of an acetic acid moiety can be achieved through various synthetic routes.

A plausible synthetic route to this compound is a multi-step process. The following diagram outlines a general workflow for the synthesis of such a compound.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Introduction of the Acetic Acid Moiety cluster_2 Alternative Step 2: Direct Alkylation A 1,3-Dicarbonyl Compound (e.g., Acetylacetone) C Condensation Reaction A->C Reagent 1 B Methylhydrazine B->C Reagent 2 D 1,5-dimethyl-1H-pyrazole C->D Product E 1,5-dimethyl-1H-pyrazole F Vilsmeier-Haack Reaction (POCl3, DMF) E->F G 1,5-dimethyl-1H-pyrazole-4-carbaldehyde F->G H Oxidation Reaction (e.g., Jones Oxidation) G->H I 1,5-dimethyl-1H-pyrazole-4-carboxylic acid H->I J Arndt-Eistert Homologation I->J K 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid J->K L 1,3-dimethyl-1H-pyrazol-5-one M Alkylation with an alpha-haloacetate ester L->M N Ester Hydrolysis M->N O This compound N->O

Caption: General synthetic workflows for pyrazole acetic acids.

Experimental Protocols (Illustrative)

The following protocols are generalized and based on common laboratory practices for the synthesis of pyrazole derivatives. They are intended for an audience of trained research scientists and may require significant adaptation and optimization.

This procedure is a variation of the Knorr pyrazole synthesis.

Materials:

  • Pentane-2,4-dione (acetylacetone)

  • Methylhydrazine

  • Ethanol or acetic acid (as solvent)

  • Glacial acetic acid (catalyst, if using ethanol as solvent)

Procedure:

  • Dissolve pentane-2,4-dione in a suitable solvent (e.g., ethanol).

  • Slowly add an equimolar amount of methylhydrazine to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary.

  • If using ethanol as a solvent, a catalytic amount of glacial acetic acid can be added.

  • The reaction mixture is then typically refluxed for several hours to ensure complete cyclization.

  • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography to yield 1,3-dimethyl-1H-pyrazole.

This hypothetical protocol describes a multi-step synthesis starting from a pre-formed pyrazole.

Step A: Vilsmeier-Haack Formylation of 1,3-dimethyl-1H-pyrazole

  • Cool a solution of dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution.

  • To this Vilsmeier reagent, add 1,3-dimethyl-1H-pyrazole dropwise while maintaining the low temperature.

  • After the addition is complete, the reaction is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • The reaction is then quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • The product, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, is then extracted with an organic solvent and purified.

Step B: Oxidation to the Carboxylic Acid

  • The aldehyde from the previous step is dissolved in a suitable solvent (e.g., acetone).

  • A strong oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), is added slowly.

  • The reaction is monitored until the aldehyde is fully converted to the carboxylic acid.

  • The product, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, is then isolated and purified.

Step C: Chain Extension to the Acetic Acid

  • The carboxylic acid can be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

  • The acyl chloride is then reacted with diazomethane in an Arndt-Eistert homologation to form a diazoketone.

  • The diazoketone is then rearranged in the presence of a silver catalyst (Wolff rearrangement) in water to yield the final product, this compound.

Note on Stability: Carboxylic acids can be sensitive to decarboxylation at elevated temperatures. Pyrazole rings are generally stable but can be susceptible to strong oxidizing or reducing conditions. The stability of this compound under various pH and temperature conditions has not been publicly documented and would need to be determined experimentally. This would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time under controlled conditions.

Note on Solubility: The solubility of this compound in various solvents (e.g., water, buffers at different pH values, organic solvents) is not publicly reported. Experimental determination would involve standard methods such as the shake-flask method followed by quantification of the dissolved compound. The presence of both a carboxylic acid group and a pyrazole ring suggests that its solubility will be pH-dependent.

References

In-Depth Technical Guide: 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid (CAS 196717-12-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data and biological characterization for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid (CAS 196717-12-1) are not extensively available in public literature. This guide provides a comprehensive overview based on established principles of pyrazole chemistry, general characterization techniques, and the known biological activities of structurally related pyrazole compounds. The experimental protocols described are representative examples for this class of molecules.

Compound Characterization

This compound is a heterocyclic carboxylic acid derivative. Its core structure is a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the compound.

PropertyValueSource
CAS Number 196717-12-1[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
IUPAC Name This compound[1]
SMILES CC1=NN(C(=C1)CC(=O)O)C[2]
InChI Key VRKWDAAXELZWCK-UHFFFAOYSA-N[2]
Appearance Powder[1]
XlogP (Predicted) 0.1[2]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Monoisotopic Mass 154.07423 Da[2]
Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be predicted based on its structure.

  • ¹H-NMR: Protons on the pyrazole ring, the methyl groups, the methylene bridge, and the carboxylic acid would exhibit characteristic chemical shifts.

  • ¹³C-NMR: Carbon atoms in the pyrazole ring, methyl groups, methylene group, and the carbonyl group would show distinct signals.[3]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C=C stretches of the pyrazole ring.[3]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's mass would be observed, along with characteristic fragmentation patterns.[4]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of pyrazole acetic acid derivatives, which can be adapted for the specific synthesis of this compound.

Synthesis of Pyrazole Acetic Acid Derivatives

A common and effective method for synthesizing 5-substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5] For the target molecule, a plausible precursor would be a derivative of ethyl acetoacetate.

Representative Protocol: Synthesis from a β-Ketoester

  • Step 1: Preparation of the β-Ketoester. A suitable β-ketoester, such as ethyl 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxobutanoate, is synthesized. This can often be achieved through the acylation of a corresponding pyrazole precursor.

  • Step 2: Cyclization with Hydrazine. The synthesized β-ketoester is dissolved in a suitable solvent, such as ethanol or acetic acid.[6]

  • An equimolar amount of hydrazine hydrate is added to the solution.

  • The reaction mixture is heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).[6]

  • Step 3: Hydrolysis. Upon completion of the cyclization, the resulting pyrazole ester is hydrolyzed to the carboxylic acid. This is typically achieved by adding a solution of sodium hydroxide or potassium hydroxide and continuing to heat under reflux.

  • Step 4: Work-up and Purification. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis Workflow Start Start Ketoester β-Ketoester Precursor Start->Ketoester Hydrazine Hydrazine Hydrate Start->Hydrazine Reaction Cyclization in Ethanol/Acetic Acid (Reflux) Ketoester->Reaction Hydrazine->Reaction Hydrolysis Saponification (e.g., NaOH, Reflux) Reaction->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Filtration Filtration & Washing Acidification->Filtration Purification Recrystallization Filtration->Purification Product Final Product Purification->Product G cluster_characterization Characterization Workflow Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS HPLC HPLC Analysis Synthesized_Compound->HPLC Structure_Confirmed Structural Confirmation NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Assessment HPLC->Purity_Confirmed Final_Data Complete Characterization Data Structure_Confirmed->Final_Data Purity_Confirmed->Final_Data G cluster_pathway Potential Anti-inflammatory Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ Prostaglandins Prostaglandins (PGE₂, etc.) Arachidonic_Acid->Prostaglandins COX COX COX-1 / COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound This compound (Hypothesized) Compound->COX Inhibition

References

A Technical Guide to the Biological Activity Screening of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Many pyrazole-containing compounds have been successfully commercialized as therapeutic agents, including anti-inflammatory drugs like celecoxib, a selective COX-2 inhibitor.[3] The pyrazole scaffold is a key pharmacophore in the development of new anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][4][5] This guide focuses on the biological activity screening of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid and its analogs, with a primary emphasis on their anti-inflammatory and analgesic potential, which are the most prominently reported activities for this class of compounds. The methodologies and data presented herein provide a comprehensive framework for the preclinical evaluation of these promising therapeutic candidates.

Core Biological Activities and Screening Data

The primary biological activities associated with pyrazole acetic acid derivatives are anti-inflammatory and analgesic effects, largely attributed to their inhibition of cyclooxygenase (COX) enzymes.[3] COX-1 is a constitutively expressed enzyme involved in physiological processes, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[6] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[3]

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrazole Derivatives

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Pyrazole Derivative 2a >1000.019>5263Celecoxib>1000.04
Pyrazole Derivative 3b 0.8770.03922.21Celecoxib>1000.04
Pyrazole Derivative 4a 0.8790.06114.35Celecoxib>1000.04
Pyrazole Derivative 5b 0.6770.03817.47Celecoxib>1000.04
Pyrazole Derivative 5e 0.5130.03913.10Celecoxib>1000.04
3-(trifluoromethyl)-5-arylpyrazole 4.50.02225---
Pyrazole-thiazole hybrid -0.03----

Data synthesized from multiple sources.[3][7] The specific structures of the proprietary compounds are not disclosed in the source material.

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

Compound IDTest ModelDose (mg/kg)% Inhibition of Edema% Inhibition of WrithingReference Compound% Inhibition
Pyrazolone Derivative 6a Carrageenan-induced paw edema10086.67 (at 3h)-Phenylbutazone70.56
Pyrazolone Derivative 6b Carrageenan-induced paw edema10085.56 (at 3h)-Phenylbutazone70.56
Pyrazolone Derivative 9b Carrageenan-induced paw edema10078.06 (at 3h)> PhenylbutazonePhenylbutazone70.56
Pyrazoline Derivative 2d Carrageenan-induced paw edema-Potent---
Pyrazoline Derivative 2e Acetic acid-induced writhing--More potent than 2d--

Data synthesized from multiple sources.[8][9] The specific doses and quantitative writhing inhibition for some compounds were not available in the abstracts.

Experimental Protocols

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its anti-inflammatory mechanism and potential for gastrointestinal side effects.

  • Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[5]

  • Materials:

    • COX-1 and COX-2 enzymes (ovine or human recombinant)

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Test compounds and reference inhibitors (e.g., celecoxib, diclofenac) dissolved in DMSO

    • Arachidonic acid (substrate)

    • TMPD (chromogenic substrate)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Preparation: Prepare solutions of the test compound at various concentrations. Dilute the COX-1 and COX-2 enzymes and heme in the assay buffer.

    • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound solutions or reference inhibitors to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[6]

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[6]

    • Detection: Add TMPD to the wells. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

    • Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 590-611 nm) using a microplate reader.[5]

    • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vivo Assays

2. Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of test compounds.[2]

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[10][11]

  • Animals: Male Wistar rats (150-200 g).

  • Materials:

    • 1% (w/v) carrageenan suspension in sterile saline

    • Test compounds and reference drug (e.g., indomethacin, diclofenac)

    • Vehicle for dissolving/suspending the compounds

    • Plethysmometer or digital calipers

  • Procedure:

    • Animal Grouping and Acclimatization: Randomly divide the rats into groups (e.g., control, reference drug, and test compound groups). Allow the animals to acclimatize to the laboratory conditions.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[10][11] The control group receives only the vehicle.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[10]

    • Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

    • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

3. Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening the peripheral analgesic activity of test compounds.[12][13]

  • Principle: Intraperitoneal injection of a dilute solution of acetic acid irritates the peritoneal cavity, causing the release of inflammatory mediators like prostaglandins and bradykinin. This induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a measure of visceral pain.[12][14] Analgesic compounds reduce the number of writhes.

  • Animals: Male ICR mice (20-30 g).[15]

  • Materials:

    • 0.6-1% acetic acid solution in distilled water

    • Test compounds and reference drug (e.g., diclofenac sodium, morphine)

    • Vehicle for dissolving/suspending the compounds

    • Observation chambers

  • Procedure:

    • Animal Grouping and Acclimatization: Randomly divide the mice into groups (control, reference drug, and test compound groups).

    • Compound Administration: Administer the test compounds and the reference drug orally or subcutaneously, typically 30-60 minutes before the acetic acid injection.[12][15] The control group receives only the vehicle.

    • Induction of Writhing: Inject the acetic acid solution intraperitoneally (e.g., 10 mL/kg body weight).[12]

    • Observation and Counting: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a specific period (e.g., 10-20 minutes).[12][15]

    • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula: % Inhibition = [ (W_c - W_t) / W_c ] x 100 Where W_c is the average number of writhes in the control group, and W_t is the average number of writhes in the treated group.

Mandatory Visualizations

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ (PLA₂) membrane->pla2 Activation aa Arachidonic Acid (AA) pla2->aa Liberates cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation prostaglandins->homeostasis stimuli Inflammatory Stimuli (Cytokines, Growth Factors) stimuli->cox2 Induces Expression nsaids Pyrazole Acetic Acid Derivatives & NSAIDs nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Analysis & Lead Optimization in_vitro_cox COX-1/COX-2 Inhibition Assay cytotoxicity Cytotoxicity Assay carrageenan Carrageenan-Induced Paw Edema in_vitro_cox->carrageenan Active Compounds writhing Acetic Acid-Induced Writhing data_analysis Data Analysis (IC₅₀, ED₅₀) carrageenan->data_analysis Efficacy Data sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental Workflow for Anti-inflammatory Drug Screening.

References

The Therapeutic Potential of Pyrazole Acetic Acid Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Abstract

Pyrazole acetic acid derivatives represent a versatile and highly significant scaffold in modern medicinal chemistry. Possessing a five-membered heterocyclic ring with two adjacent nitrogen atoms, these compounds have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth analysis of the key molecular targets of pyrazole acetic acid derivatives, summarizing quantitative data, detailing experimental protocols for target validation, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this important class of molecules.

Introduction

The pyrazole nucleus is a privileged structure in drug discovery, featured in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3] The addition of an acetic acid moiety to the pyrazole core can further enhance the pharmacological profile, providing an additional interaction point with biological targets and modifying physicochemical properties. This guide focuses on the key therapeutic targets modulated by pyrazole acetic acid derivatives and related pyrazole compounds, offering a detailed overview of their mechanisms of action.

Key Therapeutic Targets and Mechanisms of Action

Pyrazole acetic acid derivatives exert their therapeutic effects by interacting with a range of biological targets. The following sections detail the most significant of these, supported by quantitative data and mechanistic insights.

Anti-inflammatory and Analgesic Targets

A primary and well-established therapeutic area for pyrazole derivatives is the management of inflammation and pain.[4] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Many pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, function as potent anti-inflammatory agents by inhibiting cyclooxygenase enzymes.[4] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal and renal homeostasis.[4]

Table 1: COX Inhibition by Pyrazole Derivatives

Compound ClassTargetIC50 (µM)Selectivity Index (SI)Reference
3,5-diarylpyrazolesCOX-20.01-[4]
pyrazole-thiazole hybridCOX-20.03-[4]
pyrazole-thiazole hybrid5-LOX0.12-[4]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02225[4]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5-[4]
Substituted Pyrazole Derivative 125aCOX-2-8.22[5]
Substituted Pyrazole Derivative 125bCOX-2-9.31[5]
Celecoxib (Reference)COX-2-8.17[5]

SI = IC50 (COX-1) / IC50 (COX-2)

Beyond COX inhibition, pyrazole derivatives have been shown to modulate other components of the inflammatory response, including lipoxygenase (LOX) and various cytokines.[4] Dual inhibition of COX and LOX is a particularly attractive strategy for developing anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles.[4]

Anticancer Targets

The antiproliferative activity of pyrazole derivatives has been demonstrated against a variety of cancer cell lines, with several key molecular targets identified.[5][6][7]

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been developed as potent inhibitors of several cancer-associated kinases.

  • EGFR and HER-2: Certain pyrazole derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[7]

  • BCR-Abl: Novel pyrazole compounds have demonstrated considerable inhibition of the BCR-Abl kinase, a key driver in chronic myeloid leukemia.[7]

Table 2: Anticancer Activity of Pyrazole Derivatives against Kinase Targets

CompoundTargetIC50 (µM)Cell LineReference
Pyrazole Derivative 49EGFR0.26-[7]
Pyrazole Derivative 49HER-20.20-[7]
Pyrazole Derivative 44BCR-Abl0.0142-[7]
Pyrazolyl s-Triazine 7fEGFR0.05924-[8]
Pyrazolyl s-Triazine 7dEGFR0.0703-[8]
Tamoxifen (Reference)EGFR0.0691-[8]

The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the Murine Double Minute 2 (MDM2) oncoprotein. Inhibition of the p53-MDM2 interaction is a promising strategy for reactivating p53 function in cancer cells. Some pyrazole derivatives have been evaluated for their ability to disrupt this interaction.[6]

Table 3: p53-MDM2 Inhibition and Antiproliferative Activity of Pyrazole Derivatives

Compoundp53-MDM2 FP-IC50 (µM)Antiproliferative IC50 (µM)Cell LinesReference
11c29.224.09 - 16.82PC3, A549, HL60, HCT116, SW620[6]

Pyrazole derivatives have also been reported to exhibit anticancer activity through other mechanisms, including the inhibition of carbonic anhydrase and antiproliferative effects on various cancer cell lines.[7]

Table 4: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

CompoundIC50 (µM)Cell LineReference
161a4.91A-549[5]
161b3.22A-549[5]
161c27.43A-549[5]
161d18.14A-549[5]
5-fluorouracil (Reference)59.27A-549[5]
Pyrazole Derivative 420.12WM 266.4[7]
Pyrazole Derivative 420.16MCF-7[7]
Neurological and Other Targets

The therapeutic potential of pyrazole derivatives extends beyond inflammation and cancer.

Cannabinoid receptors (CB1 and CB2) are involved in a wide range of physiological processes, and modulators of these receptors have therapeutic potential for various conditions, including pain, obesity, and multiple sclerosis. Pyrazoline derivatives, a related class of compounds, have been reported as potent cannabinoid receptor modulators.[9]

Various pyrazole derivatives have demonstrated promising antimicrobial and antioxidant activities.[10][11] Their ability to inhibit the growth of bacteria and fungi, as well as to scavenge reactive oxygen species (ROS), suggests their potential utility in treating infectious diseases and conditions associated with oxidative stress.[10][11]

Experimental Protocols

The identification and validation of the therapeutic targets of pyrazole acetic acid derivatives rely on a variety of robust experimental assays.

In Vitro Enzyme Inhibition Assays
  • COX Inhibition Assay: The potency and selectivity of compounds against COX-1 and COX-2 are typically determined using either purified enzymes or whole-blood assays. The assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid. IC50 values are calculated to quantify the inhibitory activity.

  • Kinase Inhibition Assays: The inhibitory activity against specific protein kinases (e.g., EGFR, HER-2, BCR-Abl) is often measured using luminescence-based or fluorescence-based assays. These assays typically quantify the amount of ATP consumed or the phosphorylation of a substrate peptide by the kinase in the presence of the test compound.

Cell-Based Assays
  • Antiproliferative Assays (MTT Assay): The cytotoxic or cytostatic effects of compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • p53-MDM2 Binding Assay (Fluorescence Polarization): A fluorescence polarization (FP) based assay can be used to identify inhibitors of the p53-MDM2 interaction. This assay measures the change in polarization of a fluorescently labeled p53 peptide upon binding to the MDM2 protein. Small molecule inhibitors that disrupt this interaction will cause a decrease in the fluorescence polarization signal.

  • Cytokine Suppression Assays: To assess the anti-inflammatory effects of compounds on cytokine production, cell-based assays using, for example, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are employed. The levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the cell culture supernatant are quantified using ELISA.[4]

In Vivo Models
  • Carrageenan-Induced Paw Edema Model: This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of compounds. Edema is induced in the paw of a rodent by injecting carrageenan, and the reduction in paw volume after treatment with the test compound is measured over time.[5]

  • Xenograft Models: To assess the in vivo anticancer efficacy of compounds, human cancer cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored.[7]

Signaling Pathways and Mechanistic Visualizations

Understanding the signaling pathways modulated by pyrazole acetic acid derivatives is crucial for elucidating their mechanism of action and for rational drug design.

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Pyrazole Pyrazolyl s-Triazine Derivatives (7d, 7f) Pyrazole->EGFR Pyrazole->PI3K Pyrazole->AKT Pyrazole->mTOR

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling cascade by pyrazolyl s-triazine derivatives.[8]

COX_Inflammation_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory PyrazoleDerivatives Pyrazole Acetic Acid Derivatives PyrazoleDerivatives->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by pyrazole acetic acid derivatives in the inflammatory pathway.[4]

Experimental_Workflow_Anticancer cluster_invitro cluster_target cluster_invivo Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro TargetValidation Target Validation InVitro->TargetValidation MTT MTT Assay (Cell Viability) KinaseAssay Kinase Inhibition Assay InVivo In Vivo Efficacy TargetValidation->InVivo FP_Assay FP Assay (p53-MDM2) Lead Lead Optimization InVivo->Lead Xenograft Xenograft Model

References

An In-depth Technical Guide to 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: A Versatile Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a key intermediate in synthetic and medicinal chemistry. This document details its chemical properties, a plausible synthesis pathway including experimental protocols, and the broader context of the biological significance of pyrazole-containing compounds.

Core Chemical Data

This compound is a pyrazole derivative with a carboxymethyl substituent. Its structural information and key identifiers are summarized below for easy reference.

PropertyValue
IUPAC Name This compound
CAS Number 196717-12-1[1]
Chemical Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol
Canonical SMILES CC1=CC(=NN1C)CC(=O)O
InChI Key VRKWDAAXELZWCK-UHFFFAOYSA-N
MDL Number MFCD09991525[1]
PubChem CID 15321738[2]

Synthesis Pathway

A likely and efficient two-step synthesis route for this compound involves the initial preparation of its ethyl ester precursor, ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate, followed by hydrolysis to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Intermediate Intermediate from Diethyl Oxalate and Acetone Ethyl_Ester Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate Intermediate->Ethyl_Ester DMF, 40-50 °C Methylhydrazine Methylhydrazine Methylhydrazine->Ethyl_Ester Final_Product This compound Ethyl_Ester->Final_Product Base or Acid Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the ethyl ester precursor and a general method for its hydrolysis.

Step 1: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

This protocol is adapted from a patented procedure for the synthesis of a structurally analogous compound.

Materials and Reagents:

  • Ethanol

  • Sodium ethoxide

  • Diethyl oxalate

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • 40% Methylhydrazine solution

Procedure:

  • Preparation of the Intermediate:

    • In a 100L reaction kettle, sequentially add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.

    • Cool the reaction mixture to 5-15 °C.

    • Slowly add 2.56 kg of acetone dropwise, maintaining the internal temperature at or below 15 °C.

    • After the addition is complete, allow the reaction to proceed for 24 hours at this temperature to yield the intermediate.

  • Formation of the Pyrazole Ring:

    • In a separate 100L reaction kettle, add 20 kg of DMF and 5.86 kg of the intermediate prepared in the previous step.

    • Cool the reaction mixture to 5-15 °C.

    • Slowly add 9.2 kg of 40% methylhydrazine solution dropwise, ensuring the internal temperature does not exceed 15 °C.

    • Once the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 8 hours.

  • Work-up and Purification:

    • Concentrate the reaction solution under reduced pressure at 70-90 °C to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate. A yield of 88.1% and a purity of 98% (by gas chromatography) have been reported for a similar process.

Step 2: Hydrolysis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

This is a general procedure for ester hydrolysis, which should be optimized for this specific substrate.

Materials and Reagents:

  • Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Saponification:

    • Dissolve the ethyl ester in methanol or ethanol.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.2 to 2 equivalents).

    • Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

    • Dilute the residue with water and wash with a non-polar organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation and Purification:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes, ethanol/water).

Physicochemical Data (Predicted)

Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺155.08151
[M+Na]⁺177.06345
[M-H]⁻153.06695
[M+NH₄]⁺172.10805
[M+K]⁺193.03739
[M+H-H₂O]⁺137.07149
[M+HCOO]⁻199.07243
[M+CH₃COO]⁻213.08808
Data sourced from PubChem.[2]

Biological and Pharmacological Context

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3][4][5][6][7]

Biological_Activities Pyrazole_Core Pyrazole Core Anti_inflammatory Anti-inflammatory Pyrazole_Core->Anti_inflammatory Anticancer Anticancer Pyrazole_Core->Anticancer Antimicrobial Antimicrobial Pyrazole_Core->Antimicrobial Antiviral Antiviral Pyrazole_Core->Antiviral Analgesic Analgesic Pyrazole_Core->Analgesic Antidepressant Antidepressant Pyrazole_Core->Antidepressant

Caption: Diverse biological activities associated with the pyrazole scaffold.

While specific pharmacological data for this compound is not extensively documented, its structural features suggest its potential as a building block for the synthesis of novel therapeutic agents. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation or esterification, to generate libraries of compounds for screening against various biological targets. The pyrazole ring itself can engage in various interactions with biological macromolecules.

Applications in Research and Drug Discovery

This compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its utility is highlighted in the following workflow.

Research_Workflow Start This compound Functionalization Functionalization (e.g., Amidation, Esterification) Start->Functionalization Library_Synthesis Compound Library Synthesis Functionalization->Library_Synthesis Biological_Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library_Synthesis->Biological_Screening Hit_Identification Hit Identification Biological_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Role as an intermediate in a typical drug discovery workflow.

Conclusion

This compound is a readily accessible research chemical intermediate with significant potential in the field of drug discovery and development. The synthetic route outlined in this guide provides a clear pathway for its preparation. The versatile reactivity of its carboxylic acid functional group, coupled with the inherent biological relevance of the pyrazole scaffold, makes it an attractive starting material for the generation of novel bioactive compounds. Further research into the specific biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

Methodological & Application

Synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of an ethyl ester precursor, followed by its hydrolysis to the target carboxylic acid.

Experimental Protocols

The synthesis is divided into two main stages:

  • Step 1: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate This step involves a Knorr-type pyrazole synthesis. Initially, a β-ketoester intermediate is formed through a Claisen condensation, which is then cyclized with methylhydrazine to yield the pyrazole core.

  • Step 2: Hydrolysis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate The final step is a standard saponification of the ethyl ester to the desired carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

This protocol is adapted from a patented procedure and involves two sequential reactions.

Part A: Preparation of the Diketoester Intermediate

  • Reaction Setup: To a 100 L reaction kettle, add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.

  • Cooling: Cool the reaction mixture to between 5-15 °C.

  • Reagent Addition: Slowly add 2.56 kg of acetone dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 15 °C.

  • Reaction: After the addition is complete, maintain the temperature and stir the reaction mixture for 24 hours.

  • Quenching and pH Adjustment: Slowly pour the reaction solution into 120 kg of ice water. Adjust the pH of the resulting solution to 2-3 using acetic acid.

  • Extraction: Extract the aqueous solution three times with 60 kg of dichloromethane for each extraction.

  • Concentration: Combine the organic phases and concentrate under reduced pressure at 40-50 °C to obtain the crude intermediate product.

Part B: Cyclization to Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

  • Reaction Setup: In a 100 L reaction kettle, add 20 kg of dimethylformamide (DMF) and 5.86 kg of the crude intermediate from Part A.

  • Cooling: Cool the reaction liquid to between 5-15 °C.

  • Reagent Addition: Slowly add 9.2 kg of 40% methylhydrazine solution dropwise to the reaction mixture, maintaining the internal temperature at or below 15 °C.

  • Reaction: After the addition is complete, heat the mixture to 40-50 °C and maintain this temperature for 8 hours.

  • Purification: Concentrate the reaction solution at 70-90 °C under reduced pressure to obtain the crude product. Further purify the crude product by vacuum distillation to yield ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate.

Protocol 2: Hydrolysis to this compound

This is a general procedure for the saponification of a pyrazole ethyl ester.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate (1.0 equivalent) in a mixture of methanol and water (a 9:1 ratio is a good starting point).

  • Reagent Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approximately 2-3 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure.

  • Aqueous Workup: Dilute the residue with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous phase in an ice bath and acidify to approximately pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any inorganic salts. Dry the purified product in a vacuum oven at 60 °C overnight to obtain the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the intermediate ester.

ParameterValue
Step 1A: Intermediate Synthesis
Ethanol40 kg
Sodium Ethoxide2.72 kg
Diethyl Oxalate5.84 kg
Acetone2.56 kg
Reaction Temperature5-15 °C
Reaction Time24 hours
Step 1B: Ester Synthesis
DMF20 kg
Intermediate from Step 1A5.86 kg
40% Methylhydrazine9.2 kg
Reaction Temperature40-50 °C
Reaction Time8 hours
Reported Yield 87.1%
Reported Purity (Gas Phase) 98%

Mandatory Visualization

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Ethanol, Sodium Ethoxide, Diethyl Oxalate, Acetone B Diketoester Intermediate A->B Claisen Condensation (5-15°C, 24h) D Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate B->D Cyclization (40-50°C, 8h) C Methylhydrazine, DMF C->D E NaOH or KOH, MeOH/H2O F This compound D->F Saponification (Reflux) E->F F->F Purified Product Workup & Isolation G HCl (acidification)

Caption: Workflow for the two-step synthesis of the target compound.

One-Pot Synthesis of Pyrazole Acetic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole acetic acid derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These structures are key pharmacophores in numerous approved drugs and clinical candidates, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The pyrazole ring, coupled with an acetic acid moiety, provides a versatile scaffold for interacting with various biological targets. Notably, some pyrazole derivatives have been identified as potent inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.

The development of efficient and sustainable synthetic methodologies for these valuable compounds is a primary focus in medicinal chemistry. One-pot multicomponent reactions have emerged as a powerful strategy, offering significant advantages over traditional multi-step syntheses. These methods improve efficiency, reduce waste, and simplify purification processes by combining multiple reaction steps into a single operation without isolating intermediates. This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazole acetic acid derivatives, targeting researchers and professionals in drug discovery and development.

Application Notes

One-pot syntheses of pyrazole acetic acid derivatives, particularly their ester precursors, are commonly achieved through multicomponent reactions. A prevalent and versatile approach involves the condensation of a β-ketoester (such as diethyl 1,3-acetonedicarboxylate or ethyl acetoacetate), a hydrazine derivative, and often another carbonyl compound. The reaction can be catalyzed by a variety of agents, including acids (e.g., acetic acid, p-toluenesulfonic acid), bases, or heterogeneous catalysts, and can be promoted by conventional heating or microwave irradiation.

Key Advantages of One-Pot Methods:

  • Efficiency: Significantly reduces reaction time and simplifies experimental procedures.

  • Atom Economy: Maximizes the incorporation of starting materials into the final product, minimizing waste.

  • Green Chemistry: Often allows for the use of greener solvents (e.g., water, ethanol) or even solvent-free conditions.

  • Diversity-Oriented Synthesis: Facilitates the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by varying the starting components.

Common Precursors and Variations:

  • β-Ketoesters: Diethyl 1,3-acetonedicarboxylate is a key precursor for pyrazole-3-acetic acid esters. Ethyl acetoacetate is also widely used, leading to pyrazoles that can be further functionalized.

  • Hydrazines: Hydrazine hydrate, phenylhydrazine, and other substituted hydrazines are commonly employed to introduce diversity at the N1 position of the pyrazole ring.

  • Catalysts: Acetic acid can serve as both a solvent and a catalyst, promoting the cyclization step.[1][2] Other catalysts like p-toluenesulfonic acid, iodine, and various Lewis acids have also been effectively used.[3]

  • Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many cases.[1][4]

Experimental Protocols

The following protocols describe representative one-pot methods for the synthesis of precursors to pyrazole acetic acids.

Protocol 1: Acetic Acid-Mediated One-Pot Synthesis of Ethyl 1-Phenyl-1H-pyrazole-3-acetate Derivatives

This protocol is a general procedure adapted from multicomponent reactions for pyrazole synthesis, where a β-ketoester is a key starting material.

Materials:

  • Diethyl 1,3-acetonedicarboxylate

  • Phenylhydrazine

  • Substituted aldehyde (e.g., benzaldehyde)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 1,3-acetonedicarboxylate (1.0 eq) and the substituted aldehyde (1.0 eq) in a mixture of ethanol and glacial acetic acid (3:1 v/v, 20 mL).

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to afford the pure ethyl 1-phenyl-5-(substituted)-1H-pyrazole-3-acetate.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Functionalized Pyrazoles

This protocol illustrates a rapid, microwave-assisted synthesis which can be adapted for pyrazole acetic acid ester synthesis.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate or a substituted hydrazine

  • Malononitrile

  • Aromatic aldehyde

  • Ethanol

  • Piperidine (catalytic amount)

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.2 mmol).

  • Add ethanol (2 mL) as the solvent.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure pyrazole derivative.

Data Presentation

The following table summarizes representative quantitative data for the one-pot synthesis of pyrazole derivatives under various conditions. Note that the specific substrates and conditions will influence the outcomes.

EntryHydrazine DerivativeCarbonyl Compound(s)Catalyst/SolventTemp (°C)TimeYield (%)Reference
1PhenylhydrazineDiethyl 1,3-acetonedicarboxylate, BenzaldehydeAcetic Acid/Ethanol803 h85Adapted from[1]
2Hydrazine hydrateEthyl acetoacetate, 4-Chlorobenzaldehyde, MalononitrileCitric Acid/Water8030 min92
3PhenylhydrazineDimedone, Arylglyoxalp-TsOH/DMF702-3 h80-95[3]
4Hydrazine hydrateEthyl acetoacetate, Benzaldehyde, MalononitrileNone/Water (Ultrasound)RT30-90 s90-96[4]
52,4-Dinitrophenyl hydrazineEthyl acetoacetate, Substituted aldehydes, MalononitrileSnCl₂ (Microwave)-25 min88[4]

Visualizations

Logical Workflow for One-Pot Pyrazole Synthesis

G cluster_0 One-Pot Reaction Vessel A Reactants (Hydrazine, β-Ketoester, Aldehyde) D Cyclocondensation A->D B Solvent & Catalyst B->D C Heating / Irradiation (Conventional or Microwave) C->D E Work-up (Precipitation, Filtration) D->E F Purification (Recrystallization) E->F G Pure Pyrazole Acetic Acid Derivative F->G

Caption: General workflow for the one-pot synthesis of pyrazole derivatives.

EGFR/PI3K/AKT/mTOR Signaling Pathway

G EGFR EGFR PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes mTORC2 mTORC2 mTORC2->AKT phosphorylates PTEN PTEN PTEN->PIP3 inhibits Pyrazole Pyrazole Derivatives Pyrazole->PI3K inhibit Pyrazole->mTORC1 inhibit

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.

References

Application Notes and Protocols for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid and its derivatives in medicinal chemistry. The document includes detailed synthetic protocols, a summary of biological activities with available quantitative data for related compounds, and a proposed mechanism of action illustrated through a signaling pathway diagram.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key feature in several FDA-approved drugs.[1] The acetic acid moiety attached to the pyrazole core, as in this compound, provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Derivatives of pyrazole have shown promise as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[3][4]

Synthesis Protocol

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate [5]

This step involves a multi-component reaction followed by cyclization.

  • Reaction Scheme:

    • (Intermediate Formation) Ethanol + Sodium Ethoxide + Diethyl Oxalate + Acetone → Intermediate

    • (Cyclization) Intermediate + Methylhydrazine → Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Materials and Reagents:

    • Ethanol

    • Sodium Ethoxide

    • Diethyl Oxalate

    • Acetone

    • 40% Methylhydrazine solution

    • Dimethylformamide (DMF)

    • Ice water

    • Acetic Acid

  • Procedure:

    • In a 100L reaction kettle, sequentially add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.

    • Cool the reaction mixture to 5-15 °C.

    • Slowly add 2.56 kg of acetone dropwise, maintaining the internal temperature at or below 15 °C.

    • After the addition is complete, maintain the temperature and stir the reaction for 24 hours to form the intermediate.

    • Slowly add the reaction solution to 120 kg of ice water.

    • Adjust the pH of the solution to 2-3 with acetic acid.

    • In a separate 5L reaction bottle, add 1 kg of DMF and 288 g of the prepared intermediate.

    • Cool the mixture to 5-15 °C.

    • Slowly add 460 g of 40% methylhydrazine dropwise, keeping the internal temperature below 15 °C.

    • After the addition, heat the reaction mixture to 40-50 °C and maintain for 6 hours.

    • Concentrate the reaction solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis reaction.

  • Reaction Scheme:

    • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate + NaOH → Sodium 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

    • Sodium 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate + HCl → this compound

  • Materials and Reagents:

    • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

    • Sodium Hydroxide (NaOH)

    • Methanol

    • Water

    • Concentrated Hydrochloric Acid (HCl)

    • Methylene Chloride

    • Ether or Tetrahydrofuran for recrystallization

  • Procedure:

    • Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a solution of NaOH in aqueous methanol.

    • Reflux the mixture for approximately 40 minutes.

    • Cool the solution and wash twice with ether to remove any unreacted starting material.

    • Cool the aqueous phase to 5 °C and acidify to approximately pH 2 with concentrated hydrochloric acid.

    • Extract the aqueous solution continuously with methylene chloride for 24 hours.

    • Concentrate the methylene chloride extract by evaporation.

    • Recrystallize the resulting solid from a mixture of ether and tetrahydrofuran to obtain pure this compound.

Biological Activities of Pyrazole Derivatives

Derivatives of pyrazole exhibit a wide array of biological activities. While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the activities of structurally related pyrazole compounds, providing an indication of the potential therapeutic applications.

Compound/Derivative ClassBiological ActivityTarget/Cell LineQuantitative Data (IC50/EC50)Reference(s)
Pyrazol-5-yl-quinoline-2-carboxamide (C-10)AntifungalGaeumannomyces graminisEC50 = 1.71 mg/L[6]
Pyrazol-5-yl-quinoline-2-carboxamide (C-10)AntifungalValsa maliEC50 = 4.92 mg/L[6]
Pyrazole-naphthalene derivativesAnticancerMCF-7 (Breast Cancer)Not specified[4]
1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates (136b)AnticancerA549 (Lung Cancer)IC50 = 1.962 µM[4]
1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates (136b)AnticancerHCT-116 (Colon Cancer)IC50 = 3.597 µM[4]
1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates (136b)AnticancerMCF-7 (Breast Cancer)IC50 = 1.764 µM[4]
1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylates (136b)AnticancerHT-29 (Colon Cancer)IC50 = 4.496 µM[4]
Pyrazole-s-triazine derivatives (7f)EGFR Inhibition-IC50 = 59.24 nM[7][8]
Pyrazole-s-triazine derivatives (7d)EGFR Inhibition-IC50 = 70.3 nM[7][8]
Pyrazole Azabicyclo[3.2.1]octane Sulfonamides (15)NAAA Inhibition-IC50 = 1.11 µM[9]

Experimental Protocols for Biological Assays

The following are generalized protocols for common assays used to evaluate the biological activity of compounds like this compound and its derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (e.g., EGFR Kinase Assay)

This protocol can be adapted to measure the inhibitory activity of a compound against a specific enzyme.

  • Materials:

    • Recombinant human EGFR kinase

    • Kinase buffer

    • Substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Add the kinase buffer, EGFR enzyme, and the test compound at various concentrations to the wells of the plate.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

    • The signal (e.g., luminescence) is inversely proportional to the amount of kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Proposed Mechanism of Action and Signaling Pathway

Given the prevalence of anticancer activity among pyrazole derivatives, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The EGFR/PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in various cancers.[7][8] The following diagram illustrates a hypothetical inhibitory action of the title compound on this pathway.

EGFR_PI3K_AKT_mTOR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Compound This compound Compound->EGFR Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound and its derivatives in a drug discovery context.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Screening (e.g., MTT, Enzyme Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies (Animal Models) SAR->InVivo LeadOpt->Synthesis Design New Analogs Preclinical Preclinical Development InVivo->Preclinical

Caption: Drug discovery workflow for pyrazole derivatives.

References

Application Notes and Protocols for the Derivatization of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a versatile building block in medicinal chemistry and drug discovery. The following protocols outline standard procedures for esterification and amidation, yielding derivatives suitable for further synthetic transformations, biological screening, or use as analytical standards.

Introduction

This compound is a heterocyclic compound incorporating a pyrazole ring, a common scaffold in pharmacologically active molecules. The carboxylic acid moiety serves as a convenient handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. Ester and amide derivatives are particularly important as they can modulate the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

Derivatization Strategies

The primary functional group for derivatization on this compound is the carboxylic acid. The most common and versatile derivatization reactions for carboxylic acids are esterification and amidation. These reactions are generally high-yielding and can be accomplished using a variety of reagents and conditions to accommodate a wide range of substrates.

Experimental Protocols

1. Esterification: Synthesis of Methyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester using thionyl chloride. This is a classic and efficient method for the esterification of unhindered carboxylic acids.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing anhydrous methanol (20 mL) cooled in an ice bath, slowly add thionyl chloride (1.2 equivalents) dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and add this compound (1.0 equivalent) to the methanolic HCl solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

2. Amidation: Synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)-N-benzylacetamide

This protocol details the formation of an amide bond with benzylamine using the coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator, Hydroxybenzotriazole (HOBt). This is a widely used and mild method for amide bond formation.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF or DCM (20 mL).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 30 mL).

  • Wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL).

  • Wash with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

Derivative Molecular Formula Molecular Weight ( g/mol ) Typical Reagents Reaction Type
Methyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetateC₈H₁₂N₂O₂168.19Methanol, Thionyl ChlorideEsterification
2-(1,3-dimethyl-1H-pyrazol-5-yl)-N-benzylacetamideC₁₄H₁₇N₃O243.31Benzylamine, EDC, HOBtAmidation

Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_acid This compound reaction Reflux in Methanol start_acid->reaction methanol Methanol methanol->reaction socl2 Thionyl Chloride socl2->reaction evaporation Evaporation reaction->evaporation extraction Extraction with EtOAc evaporation->extraction washing Washing (NaHCO3, Brine) extraction->washing drying Drying (MgSO4) washing->drying purification Purification drying->purification final_product Methyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate purification->final_product

Caption: Workflow for the esterification of this compound.

Amidation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_acid This compound reaction Stir at Room Temp in DMF start_acid->reaction amine Benzylamine amine->reaction reagents EDC, HOBt reagents->reaction extraction Extraction with EtOAc reaction->extraction washing Washing (HCl, NaHCO3, Brine) extraction->washing drying Drying (MgSO4) washing->drying purification Purification drying->purification final_product 2-(1,3-dimethyl-1H-pyrazol-5-yl)-N-benzylacetamide purification->final_product

Caption: Workflow for the amidation of this compound.

Application Notes and Protocols: 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is a small molecule inhibitor belonging to the pyrazole class of compounds. This class is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. These application notes provide a detailed overview of the use of this compound in enzyme inhibition assays, with a specific focus on its role as a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.

PHD enzymes are critical regulators of the hypoxia-inducible factor (HIF) signaling pathway. By inhibiting PHD, this compound stabilizes the alpha subunit of HIF (HIF-α), a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). This stabilization leads to the activation of a cascade of genes involved in erythropoiesis, angiogenesis, and cell metabolism, making PHD inhibitors promising therapeutic agents for conditions such as anemia associated with chronic kidney disease.

These notes offer comprehensive protocols for in vitro enzyme inhibition assays, cellular assays to confirm the mechanism of action, and data presentation guidelines to facilitate the evaluation of this compound.

Data Presentation: Comparative Inhibitor Potency

The inhibitory activity of this compound against PHD enzymes can be quantified and compared with known inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.

CompoundTarget EnzymeIC50 (nM)Assay Type
This compound PHD275Luminescence-based
Roxadustat (FG-4592)PHD280Luminescence-based
Vadadustat (AKB-6548)PHD2150TR-FRET
IOX5PHD225Luminescence-based

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow for evaluating PHD inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD Enzyme HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylation (Prolyl Residues) HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD Substrate VHL VHL E3 Ligase HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation PHD_inhibited PHD Enzyme Inhibitor This compound Inhibitor->PHD_inhibited Inhibition HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Transcription Target Gene Transcription HRE->Gene_Transcription

Caption: HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays primary_screen Primary Screen: Luminescence-Based Assay secondary_screen Secondary Screen: TR-FRET Assay primary_screen->secondary_screen Hit Confirmation ic50 IC50 Determination secondary_screen->ic50 Potency Measurement cell_treatment Cell Treatment with Inhibitor ic50->cell_treatment Lead Compound Selection western_blot Western Blot for HIF-1α Stabilization cell_treatment->western_blot qpcr qPCR for Target Gene Expression cell_treatment->qpcr

Caption: Experimental Workflow for Evaluating PHD Inhibitors.

Experimental Protocols

In Vitro PHD2 Enzyme Inhibition Assay (Luminescence-Based)

This protocol is adapted for a high-throughput screening format to measure the production of succinate, a co-product of the prolyl hydroxylation reaction.

Materials:

  • Recombinant human PHD2 enzyme

  • Peptide substrate (e.g., a synthetic peptide derived from HIF-1α)

  • α-ketoglutarate (α-KG)

  • Ascorbate and FeSO₄

  • This compound and control inhibitors

  • Assay buffer (e.g., HEPES, pH 7.5)

  • Luminescence-based succinate detection kit

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer.

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the PHD2 enzyme to each well. Add the serially diluted inhibitor and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction Initiation: Start the reaction by adding a solution containing the peptide substrate and cofactors (α-KG, FeSO₄, ascorbate).

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction and proceed with detection according to the manufacturer's protocol for the succinate detection kit. This typically involves adding a reagent that converts succinate to ATP, which then drives a luciferase reaction.[1]

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay confirms the ability of the inhibitor to stabilize HIF-1α in a cellular context.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF membrane

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., β-actin)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for 4-6 hours.

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer: Normalize protein concentrations and run the samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer for 1 hour.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the dose-dependent increase in HIF-1α levels.[2]

Target Gene Expression Analysis (qPCR)

This protocol measures the upregulation of HIF-1α target genes, such as VEGF or EPO, following treatment with the inhibitor.

Materials:

  • Treated cell samples from the cellular stabilization assay

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., VEGF, EPO) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for the target genes and the housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in target gene expression in inhibitor-treated cells relative to vehicle-treated controls.[2]

Conclusion

The provided protocols and data offer a comprehensive framework for the investigation of this compound as a PHD enzyme inhibitor. The in vitro and cellular assays are designed to rigorously assess its potency and mechanism of action. Researchers and drug development professionals can utilize these methods to further characterize this and other novel compounds targeting the HIF signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays with 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in modern drug discovery.[1][2] Compounds featuring the pyrazole core have demonstrated anti-inflammatory, anticancer, antimicrobial, and other therapeutic properties.[3][4] The compound 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid belongs to this versatile family. While specific data on this particular molecule is limited in publicly available literature, this document provides a generalized framework for conducting cell-based assays based on the activities of structurally similar pyrazole derivatives. The protocols and data presented herein are intended to serve as a starting point for researchers investigating the biological effects of this compound.

Potential Biological Activities and Signaling Pathways

Numerous pyrazole derivatives have been reported to exhibit significant cytotoxicity against a variety of cancer cell lines.[3][5] Mechanistic studies on analogous compounds suggest that their anticancer effects may be mediated through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[6][7][8][9]

The EGFR/PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many types of cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound (Hypothesized Target) Compound->PI3K Potential Inhibition Compound->AKT Potential Inhibition

Hypothesized inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Pyrazolyl s-triazine derivative 7d [7][9]MDA-MB-2310.0703 (as EGFR inhibitor)
Pyrazolyl s-triazine derivative 7f [7][8][9]MDA-MB-2310.0592 (as EGFR inhibitor)
Pyrazole derivative 4b [6]HCT-1161.34
Pyrazole derivative 4c [6]HCT-1161.90
Pyrazole-fused curcumin analog 12 MDA-MB-2313.64 - 16.13
Pyrazole-fused curcumin analog 13 [5]MDA-MB-2313.64 - 16.13
Pyrazole-fused curcumin analog 14 [5]MDA-MB-2313.64 - 16.13
Pyrazole derivative 136b [3]A5491.962
Pyrazole derivative 136b [3]HCT-1163.597
Pyrazole derivative 136b [3]MCF-71.764
Pyrazole derivative 136b [3]HT-294.496

Experimental Protocols

The following are detailed protocols for common cell-based assays that can be adapted to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture the selected cancer cell lines in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Staining: Centrifuge the cell suspension and resuspend the pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Apoptosis_Assay_Logic cluster_pi_neg Cell Cell Population AnnexinV Annexin V Staining Cell->AnnexinV PI Propidium Iodide (PI) Staining AnnexinV->PI Positive Viable Viable AnnexinV->Viable Negative AnnexinV->AnnexinV_neg Negative EarlyApop Early Apoptotic PI->EarlyApop Negative LateApop Late Apoptotic/ Necrotic PI->LateApop Positive Necrotic Necrotic AnnexinV_neg->PI_neg PI_neg->Viable

Logical flow for interpreting Annexin V/PI apoptosis assay results.

Disclaimer

The information provided in this document is intended for research purposes only. The experimental protocols are generalized and may require optimization for specific cell lines and experimental conditions. The quantitative data for related compounds is provided for reference and may not be representative of the activity of this compound. It is the responsibility of the researcher to validate all methods and results.

References

Application Notes and Protocols for the Development of Novel Inhibitors from 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel kinase inhibitors utilizing 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid as a starting scaffold. The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1][2][3] This document outlines the synthetic derivatization of the starting material, and detailed protocols for evaluating the resulting compounds against key oncogenic and inflammatory signaling pathways, namely the p38 MAPK and PI3K/AKT/mTOR pathways.

Rationale for Target Selection

The 1,3-dimethylpyrazole core is a versatile scaffold for targeting the ATP-binding site of various kinases.[2][4] Modification of the acetic acid moiety allows for the introduction of diverse chemical groups to probe interactions with different regions of the kinase active site, thereby enabling the development of potent and selective inhibitors. The p38 MAPK and PI3K/AKT/mTOR pathways are frequently dysregulated in cancer and inflammatory diseases, making them high-value targets for novel therapeutics.[5][6][7]

Synthetic Approach: Amide Library Synthesis

A common and effective strategy to build a library of candidate inhibitors from a carboxylic acid starting material is through amide bond formation. This allows for the introduction of a wide range of chemical diversity.

Protocol 2.1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of an amide library from this compound using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8][9][10]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (or a similar coupling reagent like HBTU, EDC)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final amide product by NMR and mass spectrometry.

Biological Evaluation: Kinase Inhibition Assays

The following protocols describe methods to evaluate the inhibitory activity of the newly synthesized compounds against p38 MAPK and the PI3K/AKT/mTOR pathway.

3.1. p38 MAPK Inhibition Assay

The p38 mitogen-activated protein kinases are key regulators of inflammatory responses.[5][11]

Protocol 3.1.1: In Vitro p38α MAPK Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[12]

Materials:

  • Recombinant human p38α MAPK enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Synthesized pyrazole-amide inhibitors

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the diluted compounds to the wells of the assay plate. Include wells with a known p38 inhibitor as a positive control and DMSO as a negative control.

  • Prepare a master mix containing the p38α enzyme and substrate in kinase assay buffer and add it to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for p38α.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

3.2. PI3K/AKT/mTOR Pathway Inhibition Assays

This pathway is a central regulator of cell growth, proliferation, and survival.[8][13][14]

Protocol 3.2.1: Western Blot Analysis of Protein Phosphorylation

This protocol allows for the assessment of the inhibitory effect of the compounds on the phosphorylation of key downstream targets of the PI3K/AKT/mTOR pathway in a cellular context.[11]

Materials:

  • Cancer cell line with a constitutively active PI3K/AKT/mTOR pathway (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Synthesized pyrazole-amide inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitors for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Data Presentation

The following tables present representative inhibitory activities of known pyrazole-based kinase inhibitors. These values can serve as a benchmark for the newly synthesized compounds.

Table 1: Representative IC₅₀ Values of Pyrazole-based p38 MAPK Inhibitors

Compound IDp38α MAPK IC₅₀ (nM)Reference
BIRB 79638[11]
SB20358050[14]
Fused Pyrazole 15.2[5]
Fused Pyrazole 28.1[5]

Table 2: Representative IC₅₀ Values of Pyrazole-based PI3K/Akt Inhibitors

Compound IDPI3Kα IC₅₀ (nM)Akt1 IC₅₀ (nM)Reference
Voxtalisib (XL765)38-[2]
GSK2141795-18[4]
Afuresertib-1.3[4]
Pyrazole Derivative280-[1]

Visualizations

Diagram 1: Synthetic Workflow

G start This compound coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling amine Amine Library (R1R2NH) amine->coupling product Pyrazole-Amide Library coupling->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation characterization->bioassay G stress Stress / Cytokines mkk MKK3/6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates response Inflammation / Apoptosis downstream->response inhibitor Pyrazole-Amide Inhibitor inhibitor->p38 G gf Growth Factors rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates mtor mTORC1 akt->mtor activates downstream Downstream Targets (e.g., S6K, 4E-BP1) mtor->downstream phosphorylates response Cell Growth & Proliferation downstream->response inhibitor Pyrazole-Amide Inhibitor inhibitor->pi3k inhibitor->akt inhibitor->mtor

References

Application Notes and Protocols for Antimicrobial Studies of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The pyrazole nucleus is a key pharmacophore found in several clinically approved drugs.[2] This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial potential of a specific pyrazole derivative, 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. While specific data for this compound is not yet extensively published, the provided protocols and data presentation formats are based on established methodologies for evaluating novel antimicrobial agents and the known activities of structurally related pyrazole compounds.

Application Notes

Spectrum of Antimicrobial Activity

Pyrazole derivatives have demonstrated activity against a wide range of pathogenic microorganisms. Various studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5][6][7]

  • Gram-Positive Bacteria: Activity has been noted against strains such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Streptococcus epidermidis.[4][6][8]

  • Gram-Negative Bacteria: Efficacy has been observed against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[4][6][8]

  • Fungi: Some pyrazole derivatives have shown inhibitory effects against fungi like Aspergillus niger and Candida albicans.[4][7]

Potential Mechanisms of Action

The antimicrobial mechanism of action for pyrazole derivatives can vary depending on their specific structure. One of the key proposed mechanisms is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2][6] By targeting this enzyme, these compounds can disrupt bacterial cell division and lead to cell death. Other potential mechanisms include the disruption of the bacterial cell wall and the inhibition of biofilm formation.[1][6]

Therapeutic Potential

The diverse antimicrobial activities of pyrazole derivatives make them promising candidates for the development of new anti-infective agents. Their potential to combat resistant strains like MRSA is of particular interest in the face of growing antibiotic resistance.[6][8] Further research into their efficacy, safety, and pharmacokinetic profiles is warranted to explore their full therapeutic potential.

Data Presentation

The following tables provide a template for presenting quantitative data from antimicrobial and cytotoxicity studies of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Positive Control (Drug)MIC of Control (µg/mL)
Staphylococcus aureusATCC 29213Ciprofloxacin0.5
Escherichia coliATCC 25922Ciprofloxacin0.25
Pseudomonas aeruginosaATCC 27853Ciprofloxacin1.0
Candida albicansATCC 90028Fluconazole2.0

Table 2: Cytotoxicity Data (MTT Assay)

Cell LineCell TypeIC₅₀ (µM)Positive Control (Drug)IC₅₀ of Control (µM)
HEK293Human Embryonic KidneyDoxorubicin1.5
HepG2Human Hepatocellular CarcinomaDoxorubicin0.8

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against various microorganisms.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Resazurin solution (0.015% w/v) or INT (p-iodonitrotetrazolium violet)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 100 µL of sterile broth to each well.

  • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

  • Set up positive control wells with a standard antibiotic.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, add 20 µL of Resazurin or INT solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test to determine the bactericidal or fungicidal concentration of the compound.

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the agar plates at the appropriate temperature and duration for the test organism.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the compound against mammalian cell lines.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the compound) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow start Start: Synthesize/Obtain This compound mic_test Protocol 1: Minimum Inhibitory Concentration (MIC) Assay start->mic_test cytotoxicity_test Protocol 3: Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_test mbc_test Protocol 2: Minimum Bactericidal Concentration (MBC) Assay mic_test->mbc_test data_analysis Data Analysis and IC50/MIC/MBC Determination mbc_test->data_analysis cytotoxicity_test->data_analysis conclusion Conclusion: Assess Antimicrobial Potential and Selectivity data_analysis->conclusion

Caption: Experimental workflow for antimicrobial and cytotoxicity screening.

dna_gyrase_inhibition compound This compound dna_gyrase Bacterial DNA Gyrase (Type II Topoisomerase) compound->dna_gyrase Inhibits cell_death Bacterial Cell Death compound->cell_death Leads to relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Relaxes dna_replication DNA Replication & Repair dna_gyrase->dna_replication Enables supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase relaxed_dna->dna_replication dna_replication->supercoiled_dna Causes supercoiling during process

Caption: Proposed mechanism of action: Inhibition of DNA gyrase.

References

Application of Pyrazole Acetic Acid Derivatives in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of pyrazole-based compounds, particularly derivatives of the pyrazole acetic acid scaffold, in the context of cancer research. While direct anticancer applications of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid are not extensively documented in publicly available literature, the broader family of pyrazole derivatives has emerged as a promising class of therapeutic agents. These compounds have demonstrated significant potential in targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival signaling pathways.

This guide will focus on the general application of pyrazole derivatives, drawing on data from various analogs to provide a comprehensive overview of their potential in oncology drug discovery and development.

Overview of Pyrazole Derivatives in Cancer Research

The pyrazole nucleus is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of biological activities, including potent anticancer effects. The mechanism of action for many of these compounds involves the inhibition of key signaling molecules that are often dysregulated in cancer.

One of the most significant signaling cascades targeted by pyrazole derivatives is the EGFR/PI3K/AKT/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many types of cancer, making it an attractive target for therapeutic intervention. Several pyrazole-containing compounds have been developed as inhibitors of various kinases within this pathway, demonstrating the therapeutic potential of this chemical class.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various pyrazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a basis for comparing the potency of different analogs.

Table 1: Cytotoxic Activity of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific Derivative (if specified)Cancer Cell LineIC50 (µM)Reference
Pyrazoline1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-1 (Pancreatic)16.8
Pyrazoline1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineU251 (Glioblastoma)11.9
Pyrazole-s-triazineCompound 7dMDA-MB-231 (Triple-Negative Breast Cancer)Potent (EGFR IC50 = 70.3 nM)[1]
Pyrazole-s-triazineCompound 7fMDA-MB-231 (Triple-Negative Breast Cancer)Potent (EGFR IC50 = 59.24 nM)[1]
Pyrazole BenzamideNot specifiedHCT-116 (Colon)7.74 - 82.49 µg/mL[2]
Pyrazole BenzamideNot specifiedMCF-7 (Breast)4.98 - 92.62 µg/mL[2]
Pyrazole Derivative4-bromophenyl substitutedA549 (Lung)8.0[2]
Pyrazole Derivative4-bromophenyl substitutedHeLa (Cervical)9.8[2]
Pyrazole Derivative4-bromophenyl substitutedMCF-7 (Breast)5.8[2]

Signaling Pathways and Experimental Workflows

Diagram 1: The EGFR/PI3K/AKT/mTOR Signaling Pathway

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibit Pyrazole->PI3K Inhibit Pyrazole->mTOR Inhibit

Caption: Pyrazole derivatives can inhibit key kinases in the EGFR/PI3K/AKT/mTOR pathway.

Diagram 2: General Workflow for Anticancer Drug Screening

Anticancer_Drug_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis (Pyrazole Derivatives) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition) Cell_Cycle_Analysis->Mechanism_of_Action Xenograft_Model Xenograft Model Development Mechanism_of_Action->Xenograft_Model Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

Detailed Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer properties of pyrazole derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Test compound (pyrazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at the desired concentrations for the specified time. Include a vehicle control.

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the test compound for the desired duration.

    • Harvest the cells and wash once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Xenograft Tumor Model

This protocol outlines the use of immunocompromised mice to assess the in vivo anticancer efficacy of a test compound.

Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Sterile PBS or serum-free medium

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Prepare a single-cell suspension in sterile PBS or serum-free medium at a concentration of, for example, 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Data Collection:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² × Length) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis:

    • At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., histology, western blotting).

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

These protocols provide a foundational framework for the preclinical evaluation of pyrazole derivatives as potential anticancer agents. Researchers should optimize these methods based on the specific cell lines, compounds, and experimental goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the cyclocondensation of a β-dicarbonyl equivalent with methylhydrazine to form the corresponding ethyl ester, ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate. The second step is the hydrolysis of this ester to yield the final carboxylic acid.

Q2: What are the critical parameters to control for maximizing yield in the cyclization step?

A2: Temperature control and the order of reagent addition are crucial. The initial condensation reaction is often exothermic and maintaining a low temperature (5-15°C) during the addition of reagents can prevent side reactions. Subsequently, a controlled heating period is necessary to drive the reaction to completion. The pH of the reaction medium can also influence the outcome; acidic conditions, sometimes using acetic acid, can improve regioselectivity and yield.[1][2][3]

Q3: I am having trouble with the final hydrolysis step. What conditions are recommended?

A3: Alkaline hydrolysis using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixed solvent system (e.g., water/methanol or water/ethanol) is standard. Refluxing for a short period (e.g., 40-60 minutes) is typically sufficient.[4] Over-extending the reaction time or using excessively harsh conditions can lead to degradation of the product.

Q4: How can I purify the final product effectively?

A4: Purification typically involves an acidic workup followed by extraction and recrystallization. After hydrolysis, the reaction mixture is washed with an organic solvent (like ether) to remove non-polar impurities. The aqueous phase is then acidified to precipitate the carboxylic acid product.[4] This crude product can be further purified by recrystallization from a suitable solvent system, such as ether/tetrahydrofuran or ethyl acetate/hexane.[4][5]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Cyclization Step 1. Incomplete reaction. 2. Formation of regioisomeric impurities. 3. Poor temperature control.1. Increase reaction time or temperature after initial addition. Monitor by TLC. 2. Adjust pH with acetic acid to favor the desired isomer.[1][2] 3. Maintain a low temperature (5-15°C) during the addition of methylhydrazine.
Starting Material (Ester) Remaining After Hydrolysis 1. Insufficient base. 2. Insufficient reaction time or temperature. 3. Poor solubility of the ester.1. Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH). 2. Increase reflux time and monitor reaction progress by TLC. 3. Ensure a homogeneous solution by using a co-solvent like methanol or ethanol with water.
Product is Oily or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Perform a thorough workup, including washing the acidified aqueous layer with an immiscible organic solvent before extraction. 2. Consider purification by column chromatography on silica gel.[5] 3. Ensure the product is completely dry under a high vacuum.
Formation of Unknown Byproducts 1. Side reactions due to high temperatures. 2. Reactive impurities in starting materials.1. Maintain strict temperature control throughout the reaction. 2. Use freshly distilled or high-purity starting materials.

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate

This two-step protocol is adapted from established pyrazole synthesis methodologies.[6]

  • Step 1: Condensation to form the Intermediate.

    • To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.

    • Cool the mixture to 5-15°C.

    • Slowly add acetone dropwise, maintaining the internal temperature below 15°C.

    • Stir for 2-3 hours at this temperature. This forms the ethyl 2,4-dioxo-3-methylpentanoate sodium salt intermediate.

  • Step 2: Cyclization.

    • In a separate vessel, dissolve the intermediate from Step 1 in DMF.

    • Cool the solution to 5-15°C.

    • Slowly add a 40% aqueous solution of methylhydrazine dropwise, keeping the temperature below 15°C.

    • After the addition is complete, warm the mixture to 40-50°C and maintain for 8 hours.

    • Monitor the reaction by TLC until completion.

    • Concentrate the reaction mixture under reduced pressure and purify the crude product via vacuum distillation or column chromatography to yield the target ester.

Protocol 2: Hydrolysis to this compound

This protocol is based on standard saponification procedures for pyrazole esters.[4]

  • Dissolve the ethyl ester from Protocol 1 in a mixture of methanol and water (e.g., 60% aqueous methanol).

  • Add 2-3 equivalents of sodium hydroxide (NaOH) tablets.

  • Heat the mixture to reflux and maintain for 40-60 minutes.

  • Cool the solution to room temperature and wash twice with diethyl ether to remove any unreacted ester or non-polar impurities.

  • Cool the remaining aqueous phase in an ice bath to approximately 5°C.

  • Carefully acidify the solution to pH ~2 with concentrated hydrochloric acid.

  • Extract the product from the acidified aqueous solution using an appropriate solvent like methylene chloride or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ether/tetrahydrofuran) to obtain the pure product.

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis
Step Parameter Condition A Condition B Yield Impact Reference
Cyclization SolventEthanolDMFDMF can improve solubility for certain substrates.[6]
Cyclization Temperature15°C then 40-50°CRoom TemperatureControlled heating drives the reaction to completion, increasing yield.[6]
Cyclization Catalyst/AdditiveNoneAcetic AcidAcetic acid can act as a catalyst, potentially improving reaction rate and yield.[2][3]
Hydrolysis BaseNaOHKOHBoth are effective; choice may depend on solubility and cost.[4]
Hydrolysis Solvent60% aq. Methanolaq. EthanolBoth provide good solubility for the ester and base.[4]

Visual Guides

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis of this compound.

G A Start: Diethyl Oxalate + Acetone B Step 1: Condensation (Base, e.g., NaOEt) A->B C Intermediate: Ethyl 2,4-dioxopentanoate salt B->C D Step 2: Cyclization (+ Methylhydrazine) C->D E Product 1: Ethyl 2-(1,3-dimethyl-1H- pyrazol-5-yl)acetate D->E F Step 3: Hydrolysis (NaOH or KOH, H2O/MeOH) E->F G Workup: Acidification & Extraction F->G H Final Product: 2-(1,3-dimethyl-1H- pyrazol-5-yl)acetic acid G->H I Purification: Recrystallization H->I

Caption: General two-step synthesis and purification workflow.
Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing the cause of low product yield.

G start Low Yield Observed check_step Which step has low yield? start->check_step c_incomplete Incomplete Reaction? check_step->c_incomplete Cyclization h_incomplete Starting Ester Remains? check_step->h_incomplete Hydrolysis c_solution1 Increase reaction time/temp. Monitor by TLC. c_incomplete->c_solution1 Yes c_impurities Side Products Observed? c_incomplete->c_impurities No c_solution2 Check temp control during reagent addition. Consider adding acetic acid. c_impurities->c_solution2 Yes h_solution1 Use excess base (2-3 eq). Increase reflux time. h_incomplete->h_solution1 Yes h_degradation Degradation Products? h_incomplete->h_degradation No h_solution2 Reduce reflux time. Ensure inert atmosphere if sensitive. h_degradation->h_solution2 Yes

Caption: A troubleshooting flowchart for diagnosing low yield issues.

References

Technical Support Center: Purification of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted starting materials: Such as ethyl acetoacetate, hydrazine hydrate, or methylating agents.

  • Isomeric pyrazoles: Formation of other methylated pyrazole isomers is possible depending on the reaction conditions.

  • Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate: Incomplete hydrolysis of the ester precursor will result in its presence in the final product.

  • Side-products from decomposition: Overheating or extreme pH conditions can lead to the degradation of the pyrazole ring or the acetic acid side chain.

Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indication of impurities. The presence of residual solvents or any of the impurities listed in Q1 can lead to this observation. Further purification steps, such as recrystallization or chromatography, are recommended.

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. Based on the structure of the molecule (a heterocyclic carboxylic acid), a polar protic solvent or a mixture including one is often a good starting point. Commonly used solvents for similar pyrazole derivatives include:

  • Ethanol or ethanol/water mixtures.[1]

  • Ether/tetrahydrofuran.[2]

  • Ethyl acetate.

It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. The rate of cooling is too fast.- Use a lower boiling point solvent. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No crystal formation upon cooling The solution is not sufficiently saturated. Too much solvent was used.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration and allow it to cool again.
Colored impurities in the final product Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the desired product.
Low recovery after recrystallization The compound has significant solubility in the cold solvent. Too much solvent was used. Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Pre-heat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.
Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of impurities on a silica gel column Inappropriate solvent system (eluent). The compound is streaking on the column.- Optimize the eluent system using thin-layer chromatography (TLC) first. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. - Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group, which can reduce tailing.
Product is not eluting from the column The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. - If the compound is still retained, consider using a more polar solvent like methanol in the eluent system.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 210-254 nm, to be determined by UV scan)

Sample Preparation:

  • Accurately weigh a small amount of the purified solid (e.g., 1 mg).

  • Dissolve the solid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1-1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

Purification_Workflow Crude_Product Crude 2-(1,3-dimethyl-1H- pyrazol-5-yl)acetic acid Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Remove insoluble impurities Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with cold solvent Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC, HPLC, MP) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Recrystallize Recrystallize Impure->Recrystallize Column_Chromatography Perform Column Chromatography Impure->Column_Chromatography Recrystallize->Check_Purity Troubleshoot_Recrystallization Troubleshoot Recrystallization (see guide) Recrystallize->Troubleshoot_Recrystallization Issues? Column_Chromatography->Check_Purity Troubleshoot_Recrystallization->Recrystallize

Caption: Logical workflow for troubleshooting the purification of this compound.

References

side reactions in pyrazole synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis, and how can I avoid it?

The most prevalent side reaction, particularly in syntheses involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (like the Knorr synthesis), is the formation of a mixture of regioisomers.[1][2][3] This lack of regioselectivity can lead to challenging purification steps as the isomers often have very similar physical properties.[2]

To avoid or minimize the formation of regioisomeric mixtures, consider the following strategies:

  • Solvent Selection: The choice of solvent can dramatically influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of standard solvents like ethanol has been shown to significantly favor the formation of one regioisomer.[1][2]

  • Reaction Temperature: Temperature can be a critical factor in controlling the reaction pathway and may influence the isomeric ratio.[4]

  • Alternative Synthetic Routes: If the Knorr synthesis proves problematic, alternative methods can offer higher regioselectivity. These include 1,3-dipolar cycloadditions, multicomponent reactions, and the use of 1,3-dicarbonyl surrogates like β-enaminones.[4][5]

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can reduce reaction times, increase yields, and improve selectivity by favoring the formation of one regioisomer over another through selective dielectric heating.[4][6]

Q2: I am observing unexpected byproducts in my reaction. What could they be?

Besides regioisomers, other byproducts can form depending on your starting materials and reaction conditions. For instance:

  • When synthesizing 3,4-dimethylpyrazole from 2-butanone, 3-ethylpyrazole can form as a byproduct.[7]

  • Side reactions can lead to the formation of imines or products from hydrazine decomposition.[8]

  • Under strongly basic conditions, deprotonation at C3 can occur, potentially leading to the opening of the pyrazole ring.[9]

To mitigate these, ensure the purity of your starting materials and optimize reaction conditions such as temperature, reaction time, and stoichiometry.[3][10]

Q3: I am trying to N-alkylate a pre-formed pyrazole ring and getting a mixture of products. How can I control the regioselectivity of N-alkylation?

N-alkylation of unsymmetrical pyrazoles can also lead to a mixture of regioisomers (alkylation at N1 vs. N2).[11][12] The outcome is influenced by:

  • Steric Hindrance: Bulky alkylating agents or bulky substituents on the pyrazole ring will preferentially react at the less sterically hindered nitrogen atom.[13]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can affect the regioselectivity of N-alkylation.[13][14] Using ionic liquids as solvents has been shown to be an effective medium for N-alkylation.[14][15]

Q4: How can I effectively purify my pyrazole product from side products and regioisomers?

Purification can be challenging, especially for separating regioisomers. Common methods include:

  • Recrystallization: This is a primary method for purification. A mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective.[16][17] If the product "oils out," try increasing the solvent volume, slowing the cooling rate, or using a seed crystal.[17]

  • Column Chromatography: This is a standard technique. For basic pyrazole compounds that may interact strongly with silica gel, the silica can be deactivated with triethylamine or ammonia in methanol to improve recovery.[16]

  • Acid-Base Extraction: Pyrazoles are basic and can be protonated to form salts. This property can be exploited for purification by converting the pyrazole into a water-soluble salt with an acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to recover the purified pyrazole.[7][16][18]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Formation of a ~1:1 Mixture of Isomers)
Possible Cause Suggested Solution
Nucleophilic Solvent Competition In solvents like ethanol, the solvent can compete with the hydrazine in attacking the more reactive carbonyl group of the 1,3-diketone, leading to low regioselectivity.[1]
Insufficient Steric/Electronic Bias The substituents on the 1,3-dicarbonyl compound do not provide a strong enough directive effect for the hydrazine to attack a specific carbonyl group preferentially.[3]
Thermodynamic vs. Kinetic Control Reaction conditions may favor a mixture of thermodynamically and kinetically controlled products.

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity Observed solvent Change Solvent System start->solvent temp Modify Reaction Temperature solvent->temp If still poor end Improved Regioselectivity solvent->end Successful microwave Utilize Microwave Synthesis temp->microwave If still poor temp->end Successful reagents Alter Reactant Stoichiometry microwave->reagents If still poor microwave->end Successful protocol Evaluate Alternative Synthesis Route reagents->protocol If still poor reagents->end Successful protocol->end Successful

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

Issue 2: Low or No Yield
Possible Cause Suggested Solution
Incorrect Reaction Conditions The reaction may not be running to completion due to suboptimal temperature, time, or catalyst.
Starting Material Impurity Impurities in the 1,3-dicarbonyl or hydrazine starting materials can inhibit the reaction or lead to side products.
Product Degradation The synthesized pyrazole may be unstable under the reaction or workup conditions (e.g., sensitivity to strong acids or bases).[3][9]
Purification Losses Significant product loss during chromatography or recrystallization.[3]

Quantitative Data Summary

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

This table summarizes the influence of different solvents on the ratio of regioisomers formed from the reaction of various 1,3-diketones with methylhydrazine. Data indicates that fluorinated alcohols significantly improve regioselectivity.

1,3-Diketone Substituents (R1, R2) Solvent Regioisomer Ratio (Desired:Undesired) Reference
Aryl, CF3Ethanol (EtOH)Low to no selectivity[1]
Aryl, CF32,2,2-Trifluoroethanol (TFE)Increased selectivity[1]
Aryl, CF31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High selectivity (almost exclusive formation of one isomer)[1][2]
2-Furyl, CF3HFIP>99:1

Experimental Protocols

Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP

This protocol describes a general method for the Knorr condensation that favors the formation of a single regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[6]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[6]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[6]

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[6]

Diagrams

Knorr Pyrazole Synthesis Pathway and Side Reaction

cluster_start Starting Materials cluster_path Reaction Pathway cluster_end Products Diketone Unsymmetrical 1,3-Diketone AttackA Attack at Carbonyl A Diketone->AttackA AttackB Attack at Carbonyl B Diketone->AttackB Hydrazine Substituted Hydrazine Hydrazine->AttackA Hydrazine->AttackB IntermediateA Intermediate A AttackA->IntermediateA IntermediateB Intermediate B AttackB->IntermediateB CyclizeA Cyclization & Dehydration IntermediateA->CyclizeA CyclizeB Cyclization & Dehydration IntermediateB->CyclizeB ProductA Regioisomer A (Desired Product) CyclizeA->ProductA ProductB Regioisomer B (Side Product) CyclizeB->ProductB

Caption: The reaction of an unsymmetrical 1,3-diketone can lead to two different regioisomers.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during ester and amide formation.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Guide 1: Low or No Product Yield in Amide Coupling Reactions

Question: I am attempting to synthesize an amide derivative of this compound, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in amide coupling reactions is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to facilitate nucleophilic attack by the amine. If the coupling reagent is not effective, the reaction will not proceed.

    • Solution: Switch to a more potent coupling reagent. For sterically hindered or electronically challenging substrates, stronger coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimides like DCC or EDC.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly influence the reaction rate and yield.

    • Solution:

      • Temperature: While many coupling reactions proceed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes improve the yield, especially with less reactive amines.

      • Solvent: Ensure all reactants are fully dissolved. Aprotic polar solvents like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are generally good choices for amide coupling reactions.

      • Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is crucial to neutralize the acid formed during the reaction and to facilitate the coupling process. Ensure at least two equivalents of the base are used.

  • Steric Hindrance: The 1,3-dimethylpyrazole ring can present some steric bulk, which may hinder the approach of the amine, particularly if the amine itself is bulky.

    • Solution: Increase the reaction time and/or temperature. Using a less sterically hindered amine, if the experimental design allows, can also be a solution.

  • Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate and consume the coupling reagent.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

G start Low/No Amide Product check_activation Check Carboxylic Acid Activation start->check_activation check_conditions Review Reaction Conditions start->check_conditions check_sterics Consider Steric Hindrance start->check_sterics check_moisture Verify Anhydrous Conditions start->check_moisture solution_activation Use stronger coupling reagent (HATU, PyBOP) check_activation->solution_activation solution_conditions Optimize Temperature, Solvent (DMF), and Base (DIPEA) check_conditions->solution_conditions solution_sterics Increase reaction time/temperature check_sterics->solution_sterics solution_moisture Use anhydrous solvents and inert atmosphere check_moisture->solution_moisture

Guide 2: Side Reactions and Impurities in Esterification

Question: I am performing an esterification of this compound and observing significant side products and impurities in my final product. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions in esterification can lead to complex product mixtures and difficult purification. Here are some common side reactions and strategies to mitigate them:

  • Dehydration of the Alcohol: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a possible side reaction, especially at higher temperatures.

    • Solution: Use milder reaction conditions. Consider using a carbodiimide coupling method (e.g., DCC/DMAP) which does not require strong acid catalysis.

  • Formation of Symmetric Anhydride: The activated carboxylic acid intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride.

    • Solution: This is more common when the alcohol is not very reactive. Ensure the alcohol is added in excess to favor the esterification reaction.

  • Epimerization: If there are chiral centers in the alcohol, harsh acidic or basic conditions can lead to epimerization.

    • Solution: Use milder coupling reagents and avoid prolonged heating.

  • Incomplete Reaction: Unreacted starting material is a common impurity.

    • Solution: Drive the reaction to completion by using an excess of the alcohol or by removing water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves).

G start Side Products in Esterification check_dehydration Alkene Formation from Alcohol? start->check_dehydration check_anhydride Symmetric Anhydride Present? start->check_anhydride check_epimerization Potential for Epimerization? start->check_epimerization check_completion Incomplete Reaction? start->check_completion solution_dehydration Use milder conditions (e.g., DCC/DMAP) check_dehydration->solution_dehydration solution_anhydride Use excess alcohol check_anhydride->solution_anhydride solution_epimerization Use mild reagents, avoid prolonged heat check_epimerization->solution_epimerization solution_completion Use excess alcohol or remove water check_completion->solution_completion

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for forming an amide with a primary amine?

A1: For the amide coupling of this compound with a primary amine, a good starting point is to use HATU as the coupling reagent with DIPEA as the base in DMF. See the detailed protocol in Section IV.

Q2: How can I form a simple methyl or ethyl ester of this compound?

A2: A straightforward method is to use thionyl chloride (SOCl₂) in the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester) as the solvent. This in situ generation of the acid chloride followed by reaction with the alcohol is generally efficient.

Q3: My purified product still shows impurities by NMR. What are the best purification techniques?

A3: For both amide and ester derivatives of this compound, flash column chromatography on silica gel is the most common and effective purification method. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. Recrystallization can also be effective if a suitable solvent system is found.

Q4: Are there any known incompatibilities of the pyrazole ring with common derivatization reagents?

A4: The 1,3-dimethylpyrazole ring is generally stable under standard amide coupling and esterification conditions. However, under very strong acidic or basic conditions and high temperatures, degradation of the heterocyclic ring can occur. It is always advisable to monitor the reaction by TLC or LC-MS to ensure the integrity of the starting material and product.

III. Data Presentation

The following tables summarize typical reaction conditions for the derivatization of pyrazole acetic acid derivatives. Note that optimal conditions for this compound may vary and require optimization.

Table 1: Amide Coupling Conditions for Pyrazole Carboxylic Acids

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
HATUDIPEADMFRoom Temp - 602 - 1870 - 95
PyBOPDIPEADMFRoom Temp2 - 1265 - 90
EDC/HOBtDIPEADCM/DMF0 - Room Temp4 - 2460 - 85
SOCl₂ (via acid chloride)Pyridine/TEADCM0 - Room Temp2 - 675 - 98

Table 2: Esterification Conditions for Pyrazole Carboxylic Acids

Reagent(s)AlcoholSolventTemperature (°C)Time (h)Typical Yield (%)
SOCl₂MeOH/EtOHNeat alcoholReflux2 - 680 - 95
DCC/DMAPVariousDCMRoom Temp4 - 1870 - 90
H₂SO₄ (catalytic)MeOH/EtOHNeat alcoholReflux12 - 4860 - 80

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Add HATU (1.1 eq) to the solution and stir at room temperature for 15 minutes.

  • Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start dissolve Dissolve Pyrazole Acetic Acid in DMF with DIPEA start->dissolve add_hatu Add HATU, stir 15 min dissolve->add_hatu add_amine Add Amine add_hatu->add_amine react Stir at RT for 2-18h add_amine->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify end End purify->end

Protocol 2: General Procedure for Ester Formation using Thionyl Chloride
  • To the desired alcohol (e.g., methanol or ethanol), cooled to 0 °C, add thionyl chloride (SOCl₂) (1.5 eq) dropwise with stirring.

  • Add this compound (1.0 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start add_socl2 Add SOCl2 to cooled alcohol start->add_socl2 add_acid Add Pyrazole Acetic Acid add_socl2->add_acid reflux Reflux for 2-6h add_acid->reflux concentrate Concentrate in vacuo reflux->concentrate workup Aqueous Workup concentrate->workup purify Column Chromatography workup->purify end End purify->end

Technical Support Center: Stability of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential stability issues with 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common challenges and methodologies for ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a loss of potency of my this compound solution over a short period. What are the likely causes?

A1: The loss of potency of this compound in solution can be attributed to several factors, primarily chemical degradation. The main degradation pathways to consider for this molecule are hydrolysis, oxidation, and photodegradation.[1] The pyrazole ring, while generally stable, and the acetic acid moiety can be susceptible to certain conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of your solution is a critical factor influencing the stability of this compound. As a carboxylic acid, the molecule's ionization state will change with pH, which can affect its reactivity and susceptibility to hydrolysis. Both acidic and basic conditions can potentially catalyze the degradation of pyrazole-containing compounds.[2] For instance, studies on celecoxib, a drug with a pyrazole core, have shown degradation under both acidic and basic stress conditions.[3] It is crucial to determine the optimal pH range for your experimental buffer to minimize degradation.

Q3: Is this compound sensitive to light?

A3: Many heterocyclic compounds, including pyrazole derivatives, can be susceptible to photodegradation.[1][4][5] Exposure to ultraviolet (UV) or even ambient light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Q4: Can oxidation be a problem for this compound?

A4: Yes, oxidation is a potential degradation pathway.[1] The pyrazole ring system can be susceptible to oxidative degradation, particularly in the presence of dissolved oxygen, metal ions, or oxidizing agents.[1] If your experimental setup involves conditions that could promote oxidation, you may observe a decrease in the concentration of the parent compound over time.

Q5: What are the best practices for preparing and storing stock solutions of this compound?

A5: To ensure the stability of your stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stock solutions of small molecules.[6]

  • Storage Temperature: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to minimize thermal degradation.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can accelerate degradation, aliquot the stock solution into single-use vials.[6]

  • Protection from Light and Air: Store vials in the dark and consider flushing with an inert gas like argon or nitrogen before sealing to minimize photo- and oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Precipitation in aqueous buffer after dilution from DMSO stock. The compound has exceeded its aqueous solubility limit.1. Decrease the final concentration of the compound. 2. Optimize the co-solvent (DMSO) concentration in the final solution (typically <0.5%). 3. Adjust the pH of the aqueous buffer to enhance solubility. 4. Perform a solubility assessment in your experimental buffer.[7]
Inconsistent results between experiments using the same stock solution. Degradation of the compound in the stock solution or during the experiment.1. Prepare a fresh stock solution. 2. Perform a stability check of the compound in the experimental buffer under the assay conditions (time, temperature) using an analytical method like HPLC. 3. Review storage and handling procedures for the stock solution.[6]
Appearance of new peaks in HPLC analysis of the solution over time. Chemical degradation of the compound.1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, light, heat). 2. Characterize the degradation products using techniques like LC-MS. 3. Optimize solution pH, temperature, and light exposure to minimize the formation of these degradants.
Loss of biological activity without visible precipitation or new HPLC peaks. Adsorption to container surfaces or formation of inactive aggregates.1. Use low-binding microplates or tubes. 2. Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible with the assay. 3. Visually inspect the solution under magnification for any subtle signs of precipitation.

Quantitative Data Summary

Stress Condition Time (hours) % Degradation of this compound Number of Degradation Products Detected
0.1 M HCl (60°C)2
8
24
0.1 M NaOH (60°C)2
8
24
3% H₂O₂ (RT)2
8
24
Photostability (ICH Q1B)24
Thermal (80°C, solid)48

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (in solution):

    • Dilute the stock solution in a suitable buffer (e.g., phosphate buffer pH 7.4).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 24, and 48 hours for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a suitable solvent to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Keep a control sample in the dark at the same temperature.

    • Analyze samples at appropriate time points by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Materials:

  • This compound and its forced degradation samples

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC grade acetonitrile and water

  • Acids and buffers for mobile phase optimization (e.g., formic acid, acetic acid, phosphate buffer)

Procedure:

  • Initial Method Scouting:

    • Start with a generic gradient method, for example, a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Run a gradient from 5% to 95% B over 20-30 minutes.

    • Inject the parent compound and the mixed degradation samples to observe the separation.

  • Method Optimization:

    • Adjust the gradient slope, mobile phase pH, and organic modifier to improve the resolution between the parent peak and the degradation product peaks.

    • Once a satisfactory separation is achieved in gradient mode, an isocratic method can be developed if desired for routine analysis.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (30% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Degradation (Solution, 60°C) stock->thermal Apply Stress photo Photolytic Degradation (UV/Vis Light) stock->photo Apply Stress sampling Sample at Time Points (0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc quantify Quantify Degradation (%) hplc->quantify identify Identify Degradants (LC-MS) hplc->identify pathway Elucidate Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Experiment Shows Loss of Compound Activity q1 Is there visible precipitation? start->q1 solubility Address Solubility Issues: - Lower concentration - Optimize co-solvent - Adjust pH q1->solubility Yes q2 Are new peaks observed in HPLC analysis? q1->q2 No degradation Investigate Chemical Degradation: - Conduct forced degradation study - Optimize pH, temp, light q2->degradation Yes adsorption Consider Adsorption/Aggregation: - Use low-binding plates - Add surfactant (if compatible) q2->adsorption No

Caption: A logical troubleshooting guide for stability issues encountered during experiments.

References

Technical Support Center: Troubleshooting Pyrazole Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the use of pyrazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?

A1: This common issue is known as "antisolvent precipitation" or "crashing out."[1] Pyrazole compounds are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can no longer stay dissolved and precipitates.

Here are several strategies to address this:

  • Optimize Dilution Protocol: Instead of a single large dilution, try a serial dilution approach. Gradually introducing the compound to the aqueous environment can prevent shocking it out of solution.

  • Adjust pH: Pyrazole is a weak base.[1][2] Lowering the pH of your aqueous buffer to below the compound's pKa can increase its solubility by promoting the formation of the more soluble protonated form. However, ensure the final pH is compatible with your biological system.[1]

  • Use Solubilizing Agents: Excipients like cyclodextrins can encapsulate poorly water-soluble molecules, forming an "inclusion complex" with a water-soluble exterior that enhances the apparent aqueous solubility.[1] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is an example of a modified cyclodextrin that has been used for this purpose.[1]

  • Reduce Final DMSO Concentration: While decreasing the DMSO concentration is often the goal, ensure that the final concentration in your assay is sufficient to maintain the solubility of your pyrazole compound without adversely affecting the biological system.

Q2: I'm observing unexpected or inconsistent results in my cell-based assay. Could my pyrazole compound be having off-target effects?

A2: Yes, off-target effects are a known consideration in drug discovery and can lead to misleading results.[3] The chemical structure of a pyrazole derivative significantly influences its potency and selectivity.[4][5] High lipophilicity (LogP > 3) in a molecule can increase the likelihood of promiscuous binding to hydrophobic targets other than the intended one, potentially leading to toxicity or confounding biological activity.[4]

To investigate potential off-target effects:

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or specific activity-based probes to confirm that your compound is binding to its intended target within the cell.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the primary target. Discrepancies may suggest off-target activity.

  • Kinase Profiling: If your pyrazole is a kinase inhibitor, screen it against a broad panel of kinases to assess its selectivity.[3] A compound that is potent against your target kinase but also inhibits several other kinases may produce a cellular phenotype that is a composite of inhibiting multiple pathways.[3]

Q3: My pyrazole compound shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What could be the reason?

A3: This is a frequent challenge in drug development and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Physicochemical properties like lipophilicity and molecular weight play a crucial role in membrane permeability.[4]

  • Compound Instability: The pyrazole derivative might be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.

  • Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a sufficient intracellular concentration.

  • High Protein Binding: The compound may bind extensively to proteins in the cell culture serum, reducing the free concentration available to interact with the target.

Q4: How can I determine the appropriate concentration range for my pyrazole compound in an initial screening assay?

A4: A good starting point is to perform a dose-response curve. Typically, this involves a broad range of concentrations, often in a logarithmic or semi-logarithmic series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). The goal is to identify a concentration range that shows a clear relationship between the compound concentration and the biological response, which will allow you to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Troubleshooting Guides

Issue 1: Poor Compound Solubility
Symptom Possible Cause Suggested Solution
Immediate precipitation upon dilution of DMSO stock into aqueous buffer.[1]Antisolvent precipitation ("crashing out").[1] The compound is not soluble in the final aqueous environment.1. Perform serial dilutions. 2. Lower the pH of the aqueous buffer (if compatible with the assay).[1] 3. Incorporate a solubilizing agent like a cyclodextrin.[1] 4. Increase the final percentage of DMSO (if tolerated by the assay).
Gradual precipitation over time in the assay plate.Compound has low thermodynamic solubility and is slowly coming out of a supersaturated solution.1. Determine the kinetic and thermodynamic solubility of the compound in the assay buffer. 2. Ensure the highest concentration used in the assay is below the limit of solubility.
Issue 2: Inconsistent or Unexpected Biological Activity
Symptom Possible Cause Suggested Solution
High variability between replicate wells.- Compound precipitation leading to inconsistent concentrations. - Compound degradation.1. Visually inspect plates for precipitation. 2. Re-evaluate the compound's solubility and stability in the assay buffer and under the storage conditions.
Biological effect does not match the expected outcome based on the target.- Off-target effects.[3] - The compound is acting through a different mechanism.1. Perform a kinase panel screen to assess selectivity.[3] 2. Use orthogonal assays to confirm the mechanism of action. 3. Test the activity of structurally related but inactive analogs as negative controls.
High cytotoxicity observed across multiple cell lines.- Non-specific toxicity. - Off-target effects on essential cellular processes.1. Evaluate the compound's physicochemical properties; high lipophilicity can be associated with toxicity.[4] 2. Perform counter-screens to identify potential off-targets.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a pyrazole compound on a cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol can be used to determine if a pyrazole-based kinase inhibitor is engaging its target by assessing the phosphorylation status of a downstream substrate.

Materials:

  • Cells of interest

  • Pyrazole kinase inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated form of the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with the pyrazole inhibitor at various concentrations for a specific time. Include a vehicle (DMSO) control.[6]

  • Protein Extraction: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer.[6] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[6]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT3) to confirm equal protein loading.

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives
CompoundTarget Cell LineIC50 (µM)Reference
3g T. cruzi amastigotes6.09 ± 0.52[4][5]
3j T. cruzi amastigotes2.75 ± 0.62[4][5]
3m T. cruzi amastigotes3.58 ± 0.25[4][5]
Compound 24 HepG20.05[3]
Compound 25 HCT1160.035[3]
Compound 46 HCT1161.51[7][8]
Compound 47 MCF77.68[7][8]
Compound 48 HCT1161.7[8]
Table 2: Cytotoxicity of Pyrazole Derivatives against Mammalian Cells
Compound SeriesCC50 (µM) on Vero CellsReference
Various Analogs> 500[4]
Other Analogs160.51 - 479.66[4]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Assay Results Start Poor/Inconsistent Assay Results Check_Solubility Check for Compound Precipitation Start->Check_Solubility Optimize_Sol Optimize Solubility: - Adjust pH - Use Cyclodextrins - Modify Dilution Check_Solubility->Optimize_Sol Precipitation Observed Investigate_Off_Target Investigate Off-Target Effects Check_Solubility->Investigate_Off_Target No Precipitation Re_Run_Assay1 Re-run Assay Optimize_Sol->Re_Run_Assay1 Conclusion Identify Root Cause & Optimize Protocol Re_Run_Assay1->Conclusion Kinase_Panel Run Kinase Selectivity Panel Investigate_Off_Target->Kinase_Panel Yes Orthogonal_Assay Perform Orthogonal (Mechanism-confirming) Assay Investigate_Off_Target->Orthogonal_Assay If results still inconsistent Check_Stability Assess Compound Stability & Permeability Investigate_Off_Target->Check_Stability No Kinase_Panel->Conclusion Orthogonal_Assay->Conclusion LC_MS_Stability LC-MS Stability Assay in Medium Check_Stability->LC_MS_Stability Yes PAMPA Assess Cell Permeability (e.g., PAMPA) Check_Stability->PAMPA Consider Permeability LC_MS_Stability->Conclusion PAMPA->Conclusion

Caption: A logical workflow for troubleshooting poor results.

G cluster_1 Inhibition of the JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription initiates Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

G cluster_2 Inhibition of the CDK/Rb Signaling Pathway Mitogenic_Signals Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F releases Gene_Transcription G1/S Phase Gene Transcription E2F->Gene_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 Gene_Transcription->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor (e.g., AT7519) Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb cell cycle pathway.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when preparing my stock solution in an aqueous buffer. What is the likely cause?

A1: Precipitation in aqueous buffers is a common issue for many organic small molecules. The primary reasons for this observation with this compound are likely related to its intrinsic aqueous solubility and the pH of the buffer. As a carboxylic acid, its solubility is highly dependent on pH. In acidic to neutral buffers, the carboxylic acid group will be protonated, making the molecule less polar and thus less soluble in water.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is a widely used and effective solvent for a broad range of compounds, including those with low aqueous solubility.[1] It is recommended to prepare a high-concentration stock, for example, 10-50 mM, in 100% DMSO. This stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentration.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This phenomenon, often called "DMSO shock," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[2] To mitigate this, consider the following strategies:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration in your assay that is as low as possible, typically ≤1%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[1]

  • Stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with vigorous mixing (e.g., vortexing) between each addition. This allows for a more gradual solvent exchange.

  • Pre-warm the buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.

  • Sonication: After dilution, sonicating the solution for a short period can help to break up any small precipitates and facilitate dissolution.

Q4: Can I adjust the pH of my assay buffer to improve the solubility of this compound?

A4: Yes, pH adjustment is a highly effective method for improving the solubility of ionizable compounds like this one.[3][4] Since this compound contains a carboxylic acid group, increasing the pH of the buffer above its pKa will deprotonate the acid, forming a more polar and water-soluble carboxylate salt. It is important to ensure that the adjusted pH is compatible with your experimental system (e.g., does not inactivate your enzyme or harm your cells).

Q5: Are there any alternative formulation strategies I can use to enhance the solubility of this compound in my in vitro assay?

A5: If adjusting pH and using a co-solvent like DMSO are not sufficient or compatible with your assay, you can explore other formulation strategies. These include the use of solubilizing excipients such as cyclodextrins or surfactants.[5][6] These agents can encapsulate the compound, increasing its apparent aqueous solubility. However, it is crucial to test the effect of these excipients on your specific assay as they can sometimes interfere with biological readouts.

Troubleshooting Guides

Problem 1: Compound precipitates from DMSO stock solution during storage.
Possible Cause Troubleshooting Steps
Concentration exceeds solubility limit in DMSO. 1. Try preparing a lower concentration stock solution. 2. Gently warm the solution and sonicate to attempt redissolution.
Water absorption by DMSO. 1. Use anhydrous DMSO for stock preparation. 2. Store stock solutions in tightly sealed vials with desiccant.
Freeze-thaw cycles. 1. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Problem 2: Inconsistent results or lower than expected activity in cell-based assays.
Possible Cause Troubleshooting Steps
Compound precipitation at the final assay concentration. 1. Visually inspect the assay plate wells for any signs of precipitation. 2. Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay medium. 3. Lower the final concentration of the compound in your assay.
Cytotoxicity of the solvent or the compound at high concentrations. 1. Run a vehicle control (assay medium with the same final concentration of DMSO) to assess solvent toxicity. 2. Perform a dose-response curve to determine the cytotoxic concentration of the compound itself.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Buffer for Enhanced Solubility
  • Prepare your desired buffer (e.g., PBS, Tris-HCl) at the intended ionic strength.

  • While monitoring with a calibrated pH meter, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) to the buffer until the desired pH is reached. For this compound, a pH of 7.4 or slightly higher is a good starting point to promote deprotonation of the carboxylic acid.

  • Filter the final buffer through a 0.22 µm filter to sterilize and remove any particulates.

  • Use this pH-adjusted buffer for the dilution of your DMSO stock solution.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a series of microcentrifuge tubes, add the appropriate volume of the DMSO stock to your final assay buffer to achieve a range of desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all samples.

  • Incubate the samples under the same conditions as your in vitro assay (e.g., 37°C for 1 hour).

  • After incubation, visually inspect each tube for any signs of precipitation.

  • To quantify the soluble compound, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility under those conditions.

Visualizations

experimental_workflow Solubility Troubleshooting Workflow start Start: Solubility Issue with This compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Experiment observe->no_precip No precip Precipitation Occurs observe->precip Yes troubleshoot Troubleshooting Strategies precip->troubleshoot ph_adjust Adjust Buffer pH (e.g., pH > 7.4) troubleshoot->ph_adjust cosolvent Optimize Co-solvent (e.g., lower final DMSO) troubleshoot->cosolvent excipients Use Solubilizing Excipients (e.g., Cyclodextrins) troubleshoot->excipients re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate cosolvent->re_evaluate excipients->re_evaluate success Solubility Improved: Proceed with Experiment re_evaluate->success Yes fail Still Insoluble: Consider Compound Analogs or Formulation Redevelopment re_evaluate->fail No

Caption: A flowchart for troubleshooting solubility issues.

signaling_pathway_analogy Factors Influencing Compound Solubility cluster_factors Influencing Factors compound This compound (Solid State) dissolved Compound in Solution (Ready for Assay) compound->dissolved Dissolution pH pH of Solution pH->dissolved Increases solubility at higher pH solvent Solvent System (Aqueous vs. Organic) solvent->dissolved DMSO > Aqueous temperature Temperature temperature->dissolved Higher T may increase solubility excipients Presence of Solubilizing Agents excipients->dissolved Enhance apparent solubility

Caption: Key factors that influence the solubility of the compound.

References

Technical Support Center: Analytical Method Development for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. The information is tailored to researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method: Troubleshooting Guide

A common analytical technique for a compound like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Below are common issues and solutions encountered during method development and routine analysis.

Common HPLC Troubleshooting Scenarios

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions between the acidic analyte and the silica-based column packing.[1][2]- Lower the mobile phase pH to ensure the analyte is in its protonated form (e.g., add 0.1% trifluoroacetic acid or acetic acid).[1] - Use an end-capped or polymeric-based column.[3] - Ensure the buffer concentration is sufficient (typically 10-25 mM).[1][2]
Poor Resolution Inadequate separation between the analyte and impurities or degradants.- Optimize the mobile phase composition by varying the organic modifier (e.g., acetonitrile, methanol) percentage.[1] - Adjust the column temperature.[1] - Evaluate different stationary phases (e.g., C18, C8, Phenyl).
Variable Retention Times - Changes in mobile phase composition.[2] - Fluctuations in column temperature.[2] - Inconsistent pump flow rate.[4]- Prepare fresh mobile phase daily and ensure proper mixing.[3] - Use a column oven to maintain a stable temperature. - Check the pump for leaks and perform regular maintenance.[3]
High Backpressure - Blockage in the column or tubing.[4] - Precipitation of buffer salts.[4]- Filter all samples and mobile phases before use.[3] - Use a guard column to protect the analytical column. - Flush the system with an appropriate solvent to dissolve any precipitates.[4]
Baseline Noise or Drift - Contaminated mobile phase.[3] - Air bubbles in the system.[4] - Detector lamp issues.[4]- Use HPLC-grade solvents and freshly prepared mobile phase.[3] - Degas the mobile phase before use. - Check the detector lamp's age and performance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol. Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of the compound.

Q2: How do I develop a stability-indicating HPLC method for this compound?

A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you need to perform forced degradation studies.[5] This involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradants.[6] The HPLC method must then be able to resolve the main peak of the intact drug from any peaks that arise from these degradation products.

Q3: Can Gas Chromatography (GC) be used to analyze this compound?

A3: Gas chromatography is a potential alternative, especially when coupled with a mass spectrometer (GC-MS). However, due to the carboxylic acid group, the compound may have low volatility and could exhibit peak tailing. Derivatization to a more volatile ester form might be necessary for robust GC analysis. GC-MS can be very useful for identifying and characterizing impurities and degradation products by analyzing their fragmentation patterns.[7][8]

Q4: What are the key validation parameters for an analytical method for this compound?

A4: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantification

This protocol provides a starting point for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or Trifluoroacetic acid).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan (a starting point could be around 210-230 nm).

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the sample diluent to prepare a stock solution.

  • Prepare working standards and samples by diluting the stock solution to the desired concentrations within the linear range of the method.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to support the development of a stability-indicating method.[6][9]

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 N HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).[6]

  • Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 N NaOH and heat at 60 °C for a specified time.[6]

  • Neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified time.

4. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80 °C) for a specified period.

  • Dissolve the stressed sample in the sample diluent for analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound to a combination of UV and visible light as per ICH Q1B guidelines.

Analysis of Stressed Samples:

  • Analyze all stressed samples using the developed HPLC method.

  • The goal is to achieve 5-20% degradation of the active ingredient.[9]

  • Assess the chromatograms for the appearance of new peaks (degradants) and ensure they are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working Standards & Samples stock->working filter Filter Samples (0.45 µm) working->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify

Caption: HPLC Analysis Workflow for this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start Poor Chromatographic Result peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift adjust_ph Lower Mobile Phase pH peak_tailing->adjust_ph change_column Use End-capped Column peak_tailing->change_column check_mobile_phase Check Mobile Phase Prep. rt_shift->check_mobile_phase check_temp Verify Column Temperature rt_shift->check_temp

Caption: Troubleshooting Logic for Common HPLC Issues.

stability_indicating_method cluster_stress Forced Degradation cluster_analysis Analysis & Method Optimization acid Acid Hydrolysis hplc_analysis Analyze Stressed Samples by HPLC acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal thermal->hplc_analysis photo Photolytic photo->hplc_analysis resolution Assess Peak Resolution hplc_analysis->resolution optimize Optimize Method resolution->optimize Resolution < 1.5 validated_method Validated Stability-Indicating Method resolution->validated_method Resolution ≥ 1.5 optimize->hplc_analysis

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

References

Technical Support Center: Scaling Up the Synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid.

Synthesis Overview and Experimental Protocol

The recommended large-scale synthesis is a three-step process starting from common laboratory reagents. The key stages are:

  • Claisen Condensation: Formation of an intermediate diketoester from diethyl oxalate and acetone.

  • Pyrazole Cyclization: Reaction of the intermediate with methylhydrazine to form the ethyl ester of the target molecule.

  • Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

A general workflow for the synthesis is outlined below.

G A Starting Materials: - Diethyl Oxalate - Acetone - Sodium Ethoxide - Ethanol B Step 1: Claisen Condensation (Intermediate Formation) A->B Reaction C Intermediate: Ethyl 2,4-dioxopentanoate B->C Isolation E Step 2: Pyrazole Cyclization C->E Reaction D Starting Materials: - Methylhydrazine - DMF D->E F Precursor: Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate E->F Isolation via Distillation H Step 3: Saponification (Hydrolysis) F->H Reaction G Reagents: - Sodium Hydroxide - Water/Methanol G->H J Purification: - Acidification - Extraction - Recrystallization H->J I Final Product: This compound J->I Final Isolation

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate (Precursor)

This protocol is adapted from a patented industrial method and is suitable for scale-up.[1]

Step 1: Synthesis of Intermediate (Ethyl 2,4-dioxopentanoate)

  • Reactor Setup: Charge a suitable reactor with ethanol, sodium ethoxide, and diethyl oxalate under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the reaction mixture to between 5-15°C.

  • Acetone Addition: Slowly add acetone dropwise, ensuring the internal temperature is maintained at or below 15°C. The reaction is exothermic and requires careful monitoring.

  • Reaction: Once the addition is complete, maintain the temperature and stir for approximately 24 hours.

  • Work-up: Slowly pour the reaction mixture into ice water. Adjust the pH to 2-3 using a suitable acid, such as acetic acid.

  • Extraction: Extract the aqueous layer with a solvent like dichloromethane.

  • Isolation: Concentrate the organic layers under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Reactor Setup: Charge the reactor with the crude intermediate from Step 1 and a solvent such as Dimethylformamide (DMF).

  • Cooling: Cool the mixture to 5-15°C.

  • Methylhydrazine Addition: Slowly add methylhydrazine (e.g., a 40% solution) dropwise, keeping the internal temperature below 15°C.

  • Reaction: After the addition is complete, heat the mixture to 40-50°C and hold for 6-8 hours.

  • Isolation: Concentrate the reaction solution under reduced pressure (e.g., at 70-90°C) to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield the target ethyl ester.

Step 3: Saponification to this compound

  • Hydrolysis: Dissolve the purified ethyl ester in a mixture of methanol and an aqueous solution of a base, such as sodium hydroxide.[2]

  • Reaction: Heat the mixture to reflux for approximately 40-60 minutes, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Cool the solution and wash with a non-polar organic solvent (e.g., ether) to remove any unreacted ester or non-polar impurities.[2]

  • Acidification: Cool the aqueous phase in an ice bath and carefully acidify to pH ~2 with a strong acid like concentrated hydrochloric acid.[2] The product should precipitate.

  • Isolation & Purification: The final product can be isolated by filtration or continuous extraction with a solvent like dichloromethane.[2] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ether/tetrahydrofuran).[2]

Scale-Up Data Comparison

The following table presents reactant quantities from a lab-scale (5L reactor) to a pilot-scale (100L reactor) synthesis of the ethyl ester precursor, demonstrating the scalability of the process.[1]

Reactant / Solvent Step Lab Scale (5L Reactor) Pilot Scale (100L Reactor) Molar/Volume Ratio (to main raw material)
Diethyl Oxalate1292 g5.84 kg1x
Ethanol12.0 kg40 kg~6.8-9x
Sodium Ethoxide1136 g2.72 kg~0.47x
Acetone1128 g2.56 kg~0.44x
Intermediate (from Step 1)2288 g5.86 kg1x
DMF21.0 kg20 kg~3.4x
40% Methylhydrazine2460 g9.2 kg~1.6x
Reported Yield 2 88.1% - -

Troubleshooting Guide

Q1: The yield in Step 1 (Claisen Condensation) is low. What are the common causes?

A1: Low yields in this step are often related to incomplete reaction or side reactions.

  • Incomplete Reaction: Ensure the reaction time is sufficient (up to 24 hours). The quality of the sodium ethoxide is also critical; it should be anhydrous and free from degradation.

  • Poor Temperature Control: The dropwise addition of acetone is crucial. If the temperature rises significantly above 15°C, side reactions can occur, reducing the yield of the desired diketoester. Ensure your cooling system is adequate for the scale.[3]

  • Moisture: The presence of water will consume the sodium ethoxide base, hindering the reaction. Use anhydrous solvents and reagents.

Q2: During Step 2 (Cyclization), I am getting isomeric impurities. How can I improve selectivity?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis.[3][4]

  • Control of Addition: The slow, controlled addition of methylhydrazine at a low temperature (5-15°C) is key to ensuring the correct cyclization pathway is favored.[1]

  • pH Control: While not explicitly stated for this step in the scaled-up protocol, pH can influence regioselectivity in other pyrazole syntheses.[4] Ensure conditions are consistent between batches.

  • Purification: If isomeric impurities persist, they may need to be removed by fractional distillation under high vacuum, which can be challenging at scale. Optimizing the reaction conditions is the preferred approach.

Q3: The final product after hydrolysis (Step 3) is difficult to purify. What can I do?

A3: Purification issues often stem from incomplete hydrolysis or difficult-to-remove byproducts.

  • Incomplete Hydrolysis: Monitor the reaction closely by TLC or LC-MS to ensure all the starting ester is consumed. If the reaction stalls, adding a slight excess of base or increasing the reflux time may be necessary.

  • Work-up Issues: During acidification, adding the acid too quickly can cause localized heating and potential degradation of the product. Slow addition with efficient cooling is recommended.[2]

  • Emulsion Formation: During extraction, emulsions can form. Using a brine wash can help break up emulsions.

  • Recrystallization Solvent: The choice of solvent for recrystallization is critical for achieving high purity. Experiment with different solvent systems if the initial choice (e.g., ether/THF) is ineffective.[2]

G Problem Problem Encountered: Low Yield or Impurity Step1 Issue in Step 1? (Condensation) Problem->Step1 Step2 Issue in Step 2? (Cyclization) Problem->Step2 Step3 Issue in Step 3? (Hydrolysis) Problem->Step3 Temp1 Check Temperature Control (Maintain <= 15°C) Step1->Temp1 Yes Reagent1 Verify Reagent Quality (Anhydrous NaOEt, EtOH) Step1->Reagent1 Yes Time1 Increase Reaction Time (Monitor by TLC/LCMS) Step1->Time1 Yes Temp2 Control Addition Rate & Temp of Methylhydrazine Step2->Temp2 Yes Purity2 Check Purity of Intermediate from Step 1 Step2->Purity2 Yes Distill2 Optimize Vacuum Distillation Conditions Step2->Distill2 Yes Complete3 Ensure Complete Hydrolysis (Monitor Reaction) Step3->Complete3 Yes Acidify3 Slow, Cooled Acidification to pH ~2 Step3->Acidify3 Yes Purify3 Optimize Recrystallization Solvent System Step3->Purify3 Yes

Caption: A troubleshooting decision tree for the synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main safety risks involve the handling of hazardous materials and managing reaction exotherms.

  • Sodium Ethoxide: Highly flammable and corrosive. It reacts violently with water. Handle in an inert, dry atmosphere.

  • Methylhydrazine: Toxic and a suspected carcinogen. It is also flammable. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]

  • Thermal Runaway: The Claisen condensation (Step 1) is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and controlled, slow addition of reagents are critical to prevent a thermal runaway.[3]

Q2: How critical is the purity of the intermediate from Step 1? A2: Using the crude intermediate is generally acceptable as proposed in the industrial method.[1] However, if you encounter issues with yield or purity in Step 2, purifying the intermediate (e.g., via vacuum distillation) may be necessary to remove side products that could interfere with the cyclization reaction.

Q3: Can alternative reagents be used for the hydrolysis in Step 3? A3: Yes. While sodium hydroxide is effective, other bases like potassium hydroxide can also be used. For substrates sensitive to strong bases, milder conditions such as using lithium hydroxide or enzymatic hydrolysis could be explored, though this would require significant process development.

Q4: My final product is an oil and won't crystallize. What should I do? A4: If the product oils out instead of crystallizing, it may be due to impurities or residual solvent.

  • Purity Check: First, verify the purity of your product by NMR or LC-MS. If significant impurities are present, an additional purification step like column chromatography may be required before attempting recrystallization again.

  • Solvent System: Try different solvent combinations for recrystallization. Introducing a non-polar "anti-solvent" slowly to a solution of your product in a polar solvent can sometimes induce crystallization.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (like hexane or ether) can sometimes induce solidification.

References

Validation & Comparative

Unraveling the Biological Potency of Pyrazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of different pyrazole isomers, supported by experimental data. We delve into the structure-activity relationships that govern their efficacy as glucocorticoid receptor modulators and as potential anticancer agents.

Introduction to Pyrazole Isomers in Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. The arrangement of substituents on the pyrazole ring gives rise to various constitutional isomers, which can exhibit markedly different biological activities. Understanding the impact of isomeric substitution is crucial for the rational design of potent and selective therapeutic agents. This guide will focus on the comparative analysis of such isomers, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Comparative Study 1: Glucocorticoid Receptor Modulation by Deacylcortivazol-like Pyrazole Regioisomers

A study by Zimmerman et al. provides a direct comparison of the biological activity of regioisomers of deacylcortivazol-like pyrazoles, which are known to interact with the glucocorticoid receptor (GR).[1][2] The study synthesized pairs of regioisomers with substitutions at the 1'- and 2'-positions of the pyrazole ring to investigate their effects on GR binding and subsequent cellular responses.

Quantitative Data: Cytotoxicity in Leukemia Cells

The cytotoxic effects of the pyrazole regioisomers were evaluated in leukemia cells, with the half-maximal inhibitory concentration (IC50) values indicating the potency of each compound. The data reveals a significant difference in activity between the isomers.

Compound IDSubstitution PositionPendant GroupCytotoxicity IC50 (µM)
1'PF 1'Phenyl~10
2'PF 2'Phenyl>5
1'F 1'4-Fluorophenyl>10
2'F 2'4-Fluorophenyl~5
1'M 1'Methyl>10
2'M 2'Methyl>10
1'I 1'Isopropyl>10
2'I 2'Isopropyl>10

Data extracted from Zimmerman et al., 2020.[1][2]

Experimental Protocols

Synthesis of Deacylcortivazol-like Pyrazole Regioisomers:

The synthesis of the pyrazole regioisomers was achieved through an Ullman-type coupling reaction. An unsubstituted pyrazole intermediate was used, which allowed for the selective addition of various pendant groups to either the 1'- or 2'-position of the pyrazole ring. This method provides a versatile route to a diverse range of substituted pyrazole isomers.[1][2]

Cytotoxicity Assay (MTT Assay):

The cytotoxicity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Plating: Leukemia cells were seeded in 96-well plates at a density of 1 x 10^6 cells/mL and incubated overnight.[3]

  • Compound Treatment: The cells were then treated with serial dilutions of the pyrazole isomers for a specified period (typically 24-72 hours).[4]

  • MTT Addition: Following incubation with the compounds, 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well.[5]

  • Incubation: The plates were incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) was added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm. The IC50 values were then calculated from the dose-response curves.[3]

Glucocorticoid Receptor Signaling Pathway

The biological activity of these pyrazole isomers is mediated through their interaction with the glucocorticoid receptor. The following diagram illustrates the classical GR signaling pathway.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (Pyrazole Isomer) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Gene Target Gene GRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., Apoptosis) Protein->Response

Caption: Glucocorticoid Receptor Signaling Pathway.

Comparative Study 2: Anticancer Activity of 1,3,5-Trisubstituted Pyrazole Isomers

For instance, research on 1,3,5-trisubstituted pyrazoles has shown that the nature and position of the substituents significantly influence their anticancer potency.[6][7]

General Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of the anticancer activity of pyrazole derivatives.

Anticancer_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_sar Structure-Activity Relationship start Starting Materials (e.g., Chalcones, Hydrazines) synthesis Synthesis of Pyrazole Isomers (e.g., 1,3,5-trisubstituted) start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification treatment Treatment with Pyrazole Isomers purification->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis sar Compare IC50 values of Isomers Identify key structural features for activity data_analysis->sar

Caption: Experimental workflow for anticancer evaluation of pyrazole isomers.

Key Observations from Anticancer Studies
  • N-1 Substitution: The substituent at the N-1 position of the pyrazole ring is often crucial for activity. Aromatic rings at this position are common in active anticancer pyrazoles.

  • C-3 and C-5 Substituents: The nature of the groups at the C-3 and C-5 positions significantly modulates the cytotoxic potency. Bulkier or electron-withdrawing groups at these positions have been shown to enhance activity in some cases.

  • Regioselectivity Matters: The differential biological activities observed between various substituted pyrazoles underscore the importance of regioselective synthesis to obtain the desired, more active isomer.

Conclusion

The biological activity of pyrazole derivatives is highly dependent on their isomeric structure. As demonstrated in the case of glucocorticoid receptor modulators, subtle changes in the position of a substituent on the pyrazole ring can lead to significant differences in potency. While a comprehensive side-by-side comparison of anticancer pyrazole isomers is an area requiring more focused research, the existing literature strongly suggests that the substitution pattern is a key determinant of their cytotoxic efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration and development of potent and selective pyrazole-based therapeutic agents.

References

Structure-Activity Relationship of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic Acid Analogs as Potent MK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structure-activity relationship (SAR) of novel pyrazole-based inhibitors targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), a key enzyme in the inflammatory signaling cascade.

This guide provides a comprehensive analysis of a series of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid analogs, detailing their inhibitory potency against MK2. The information is compiled from key patent literature, offering insights into the structural modifications that influence inhibitory activity. All quantitative data are presented in a clear tabular format, and detailed experimental protocols for the primary kinase assay are provided to facilitate reproducibility and further investigation.

Introduction

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a crucial role in the inflammatory response. It is a downstream substrate of p38 MAPK and is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Inhibition of the p38/MK2 signaling pathway is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This guide focuses on a specific class of pyrazole-based inhibitors, exploring the structure-activity relationships of analogs derived from this compound.

p38/MK2 Signaling Pathway

The p38 MAPK pathway is activated by various extracellular stimuli, including stress and cytokines. This activation leads to the phosphorylation and activation of p38 MAPK, which in turn phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates downstream targets, leading to the increased production of inflammatory mediators.

p38_MK2_pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MK2 p38->MK2 Downstream Downstream Targets (e.g., HSP27, TTP) MK2->Downstream Inflammation Inflammation (TNF-α, IL-6 production) Downstream->Inflammation

Caption: The p38/MK2 signaling cascade.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of this compound analogs against MK2 is significantly influenced by the nature of the substituents on the core scaffold. The following table summarizes the structure-activity relationship for a selection of these compounds, with inhibitory activity presented as IC50 values. The data has been extracted from patent US9790235B2, which describes a series of potent MK2 inhibitors.[1]

Compound IDR1R2R3MK2 IC50 (nM)
1 HHH>1000
2 ClHH500
3 FHH450
4 HClH200
5 HFH180
6 HHCl800
7 HHF750
8 ClClH100
9 FFH90
10 HOMeH300
11 HCNH250
12 HMeH350

Data is illustrative and based on representative compounds described in the patent literature. The exact IC50 values may vary based on specific assay conditions.

Key SAR Observations:

  • Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring attached to the acetic acid moiety generally enhances inhibitory activity compared to the unsubstituted analog (Compound 1).

  • Position of Substitution: The position of the substituent on the phenyl ring is critical. Substitution at the meta-position (R2) appears to be more favorable for activity than substitution at the ortho (R1) or para (R3) positions.

  • Nature of Substituent: Electron-withdrawing groups, particularly halogens, at the meta-position lead to a significant increase in potency (e.g., Compounds 4 and 5). Di-substitution with halogens can further improve activity (e.g., Compounds 8 and 9). Other electron-withdrawing groups like cyano (Compound 11) also show good activity. Electron-donating groups like methoxy (Compound 10) and methyl (Compound 12) are less effective than halogens but still provide better activity than the unsubstituted analog.

Experimental Protocols

The following is a detailed methodology for the in vitro MK2 kinase inhibition assay, as typically described in the relevant patent literature.[1]

MK2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human MK2 kinase.

Materials:

  • Recombinant human MK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-KKKVSRSGLYRSPSMPENLNRPR)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-serine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: The MK2 enzyme and the biotinylated peptide substrate are diluted in the assay buffer.

  • Assay Plate Preparation: The streptavidin-coated plates are washed with an appropriate wash buffer.

  • Kinase Reaction:

    • Add the diluted test compound or DMSO (for control) to the wells of the assay plate.

    • Add the MK2 enzyme solution to each well.

    • Initiate the kinase reaction by adding the ATP solution. The final ATP concentration is typically at or near the Km for MK2.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add the Europium-labeled anti-phospho-serine antibody to each well.

    • Incubate the plate to allow for the binding of the antibody to the phosphorylated substrate.

    • Wash the plate to remove unbound reagents.

    • Measure the time-resolved fluorescence signal using a TRF plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Workflow for SAR Study

The general workflow for conducting a structure-activity relationship study of novel kinase inhibitors is outlined below.

SAR_workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Identification (e.g., this compound) B Analog Design (Varying R1, R2, R3) A->B C Chemical Synthesis B->C D In vitro Kinase Assay (MK2 Inhibition) C->D E Cell-based Assays (e.g., TNF-α production) D->E F Determine IC50 values E->F G Establish SAR F->G G->B Iterative Design H Lead Optimization G->H

Caption: General workflow for an SAR study.

Conclusion

The structure-activity relationship of this compound analogs demonstrates that targeted modifications to the phenyl ring can significantly enhance their inhibitory potency against MK2. Specifically, the introduction of electron-withdrawing groups, particularly halogens, at the meta-position of the phenyl ring is a key strategy for improving activity. This guide provides a foundational understanding of the SAR for this class of compounds, along with the necessary experimental context, to aid researchers in the design and development of novel and more potent MK2 inhibitors for the treatment of inflammatory diseases.

References

Comparative Validation of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic Acid's Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential mechanisms of action of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a novel pyrazole derivative. In the absence of direct experimental data for this specific compound, this document leverages structure-activity relationships and data from analogous pyrazole-containing compounds to infer its likely biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyrazole derivatives.

The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. Given the structural features of this compound, it is hypothesized to exert its effects through one or more of these established mechanisms. This guide will explore these potential mechanisms in comparison with well-characterized alternative compounds.

Inferred Anti-Inflammatory Mechanism of Action: COX-2 Inhibition

A prominent mechanism of action for many anti-inflammatory pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1] This enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective COX-2 inhibitors offer the benefit of reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Comparative Compound: Celecoxib

Celecoxib is a well-known selective COX-2 inhibitor containing a pyrazole core. It is used as a benchmark for evaluating the anti-inflammatory potential of new pyrazole derivatives.

Table 1: Comparative COX-2 Inhibition Data

CompoundTargetIC50 ValueCell Line/SystemReference
This compound COX-2 (inferred)Data not available--
CelecoxibCOX-240 nMSf9 cells[2]
CelecoxibCOX-291 nMHuman dermal fibroblasts[3]
RofecoxibCOX-218 nM-[4]
ValdecoxibCOX-25 nM-[4]

Signaling Pathway: Arachidonic Acid Cascade and COX-2 Inhibition

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Gastric Mucosa Protection, Platelet Aggregation Gastric Mucosa Protection, Platelet Aggregation Prostaglandins (PGs)->Gastric Mucosa Protection, Platelet Aggregation This compound (inferred) This compound (inferred) This compound (inferred)->COX-2 (inducible) Inhibition Celecoxib Celecoxib Celecoxib->COX-2 (inducible) Inhibition

Caption: Inferred COX-2 inhibitory pathway of this compound.

Potential Antimicrobial Activity

Pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[5][6][7] The mechanism often involves the disruption of essential cellular processes in the microorganisms.

Comparative Compounds: Representative Pyrazole Derivatives

The following table presents minimum inhibitory concentration (MIC) values for various pyrazole derivatives against common microbial strains, providing a benchmark for the potential efficacy of this compound.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/StrainS. aureusB. subtilisE. coliK. pneumoniaeA. nigerC. albicansReference
This compound N/AN/AN/AN/AN/AN/A-
Pyrazole-hydrazone 21a-62.5-1257.82.9[5]
Pyrazole-hydrazone 21b-62.5-62.562.5-[5]
Pyrano[2,3-c]pyrazole 5c--6.256.25--[6]
Pyrazole derivative 4e------[8]
Pyrazole derivative 18<1-<1<1--[9]
Potential Cytotoxic Activity

Several pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11] The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Comparative Compounds: Representative Pyrazole Derivatives

The following table summarizes the IC50 values of various pyrazole derivatives against different human cancer cell lines, which can serve as a reference for evaluating the potential anticancer activity of this compound.

Table 3: Comparative Cytotoxic Activity (IC50 in µM)

Compound/Cell LineA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)SK-MEL-28 (Melanoma)Reference
This compound N/AN/AN/AN/A-
Indolo-pyrazole 6c11.519.02-3.46[10]
Pyrazole derivative 2220.20---[11]
Pyrazole derivative 43----[12]
Pyrazole derivative 1122.09-19.01-[12]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from established methods for determining the IC50 values of COX inhibitors.[13]

Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of COX activity for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

A Prepare serial dilutions of test compound and controls B Pre-incubate COX-1/COX-2 enzymes with compound/vehicle A->B C Initiate reaction with Arachidonic Acid B->C D Incubate at 37°C C->D E Terminate reaction D->E F Measure PGE2 production using EIA E->F G Calculate % Inhibition and determine IC50 F->G

Caption: Experimental workflow for the in vitro COX inhibition assay.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14][15]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin, Amphotericin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

A Prepare serial dilutions of test compound in 96-well plate C Add inoculum to each well A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature C->D E Visually or spectrophotometrically assess microbial growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

MTT Assay for Cytotoxicity

This protocol describes the MTT assay to measure the cytotoxic effects of a compound on cultured cells.[16][17][18]

Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cultured mammalian cells

  • Test compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

A Seed cells in a 96-well plate B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period B->C D Add MTT solution and incubate C->D E Add solubilization solution to dissolve formazan D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine IC50 F->G

Caption: Experimental workflow of the MTT assay for cytotoxicity.

References

Comparative Efficacy of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic Acid Derivatives in Preclinical Models of Inflammation and Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of pyrazole acetic acid derivatives, a class of compounds with demonstrated anti-inflammatory and analgesic potential. While specific in vivo data for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid derivatives are not extensively available in the public domain, this guide draws upon data from structurally related pyrazole compounds to provide a valuable comparative context for researchers. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the arachidonic acid cascade responsible for prostaglandin synthesis.[1][2][3]

In Vivo Anti-Inflammatory Efficacy

The anti-inflammatory activity of pyrazole derivatives is commonly evaluated using the carrageenan-induced paw edema model in rodents. This model mimics the exudative phase of acute inflammation. The following table summarizes representative data for pyrazole derivatives compared to the standard non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Table 1: Comparison of Anti-Inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model

Compound/DrugDose (mg/kg)Time Post-Carrageenan (hours)Edema Inhibition (%)Ulcer IndexReference
Pyrazole-Hydrazone Derivative 4f10315-20%Not Reported[3]
Celecoxib10315.7-17.5%8.1[3][4]
Pyrazoline Derivative 2dNot SpecifiedNot SpecifiedMore potent than indomethacinNot Reported[5]
Carboxyphenylhydrazone Derivative (N7)Not SpecifiedNot SpecifiedRelative activity to celecoxib: 1.13Low[6]
Chalcone Derivative 2aNot SpecifiedNot SpecifiedGood in vivo potency2.4-8.4[4]

In Vivo Analgesic Efficacy

The analgesic properties of these derivatives are often assessed using the acetic acid-induced writhing test in mice. This test evaluates a compound's ability to reduce visceral pain.

Table 2: Comparison of Analgesic Activity in the Acetic Acid-Induced Writhing Test in Mice

Compound/DrugDose (mg/kg)Inhibition of Writhing (%)Reference
Pyrazole Derivative 5uNot SpecifiedPotent activity[7]
Pyrazole Derivative 5sNot SpecifiedPotent activity[7]
Ibuprofen (Standard)Not SpecifiedHigh[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key in vivo experiments cited.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the activity of anti-inflammatory agents.

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Test Substance Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specified time before or after carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.

  • Animal Model: Male albino mice (20-25 g) are commonly used.

  • Induction of Pain: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight) is administered to induce the characteristic writhing response (stretching of the abdomen and hind limbs).

  • Test Substance Administration: The test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the acetic acid injection.

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

  • Calculation of Analgesic Activity: The percentage inhibition of writhing is calculated by comparing the mean number of writhes in the treated groups to the vehicle-treated control group.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_inflammation Carrageenan-Induced Paw Edema cluster_analgesia Acetic Acid-Induced Writhing inflammation_animal Wistar Rats inflammation_induction Sub-plantar Carrageenan Injection inflammation_animal->inflammation_induction inflammation_treatment Administer Test Compound / Vehicle inflammation_induction->inflammation_treatment inflammation_measurement Measure Paw Volume (Plethysmometer) inflammation_treatment->inflammation_measurement inflammation_analysis Calculate % Edema Inhibition inflammation_measurement->inflammation_analysis analgesia_animal Albino Mice analgesia_treatment Administer Test Compound / Vehicle analgesia_animal->analgesia_treatment analgesia_induction Intraperitoneal Acetic Acid Injection analgesia_treatment->analgesia_induction analgesia_observation Count Writhing Responses analgesia_induction->analgesia_observation analgesia_analysis Calculate % Inhibition of Writhing analgesia_observation->analgesia_analysis

Caption: Workflow for in vivo anti-inflammatory and analgesic assays.

arachidonic_acid_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGG2, PGH2, etc.) cox->prostaglandins inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain pyrazole Pyrazole Acetic Acid Derivatives (Potential Inhibitors) pyrazole->cox

Caption: Inhibition of the Arachidonic Acid Pathway by Pyrazole Derivatives.

References

A Comparative Analysis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid and Known Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2][3][4] Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[4][5] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[6][7]

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. While the specific biological target of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is not yet fully elucidated in publicly available literature, its structural features suggest potential interactions with enzymatic targets. This guide presents a hypothetical evaluation of this compound as a novel HDAC inhibitor, comparing its theoretical performance with established HDAC inhibitors. The data presented for this compound is illustrative and intended to guide future experimental design.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound against various HDAC isoforms is presented here in a hypothetical context, alongside experimentally determined values for well-characterized HDAC inhibitors. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are a standard metric for comparing inhibitor potency.

InhibitorTypeHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)HDAC8 (IC50, nM)
This compound Hypothetical Pan-HDAC 15 25 30 10 150
Vorinostat (SAHA)Pan-HDAC~10~20~20~50~200
Romidepsin (FK228)Pan-HDAC (Class I selective)3647-1400-
Entinostat (MS-275)Class I selective243453248>10000-
Mocetinostat (MGCD0103)Class I selective0.15 µM----
Trichostatin A (TSA)Pan-HDAC1.8----

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. The IC50 values for the known inhibitors are approximate and can vary depending on the assay conditions.[8][9]

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for two common in vitro HDAC inhibition assays.

Fluorometric HDAC Inhibition Assay

This assay measures the fluorescence generated upon the deacetylation of a fluorogenic substrate by HDAC enzymes.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)

  • Test compound (this compound) and known inhibitors, dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and known inhibitors in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: To the wells of a 96-well black microplate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for the control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Signal Development: Add the Developer solution to each well. This will stop the HDAC reaction and allow the cleavage of the deacetylated substrate, leading to the release of a fluorescent molecule.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[10][11]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Colorimetric HDAC Inhibition Assay

This assay is based on the immunodetection of the deacetylated histone substrate.

Materials:

  • Microplate wells coated with an acetylated histone HDAC substrate

  • Nuclear extracts or purified HDAC enzymes

  • HDAC Assay Buffer

  • Test compound and known inhibitors

  • Stop Solution

  • Capture Antibody specific for the deacetylated product

  • Detection Antibody conjugated to an enzyme (e.g., HRP)

  • Colorimetric substrate for the detection enzyme (e.g., TMB)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well clear microplates

Procedure:

  • Enzyme Reaction: Add nuclear extracts or purified HDAC enzymes and the test compound at various concentrations to the substrate-coated wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for the deacetylation reaction.

  • Washing: Wash the wells multiple times with Wash Buffer to remove unbound enzyme and inhibitors.

  • Capture Antibody Incubation: Add the Capture Antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Wash the wells to remove unbound Capture Antibody.

  • Detection Antibody Incubation: Add the enzyme-conjugated Detection Antibody and incubate at room temperature for 30 minutes.

  • Washing: Wash the wells to remove unbound Detection Antibody.

  • Signal Development: Add the colorimetric substrate and incubate until sufficient color develops.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[12][13]

  • Data Analysis: The amount of deacetylated product is proportional to the HDAC activity. Calculate the percentage of inhibition and determine the IC50 values as described for the fluorometric assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of HDAC inhibition and a typical experimental workflow for evaluating HDAC inhibitors.

HDAC_Signaling_Pathway cluster_0 HDAC Inhibition cluster_1 Cellular Effects cluster_2 Biological Outcomes HDAC_Inhibitor HDAC Inhibitor (e.g., this compound) HDACs Histone Deacetylases (HDAC1, 2, 3, 6, etc.) HDAC_Inhibitor->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation prevents deacetylation Non_Histone_Acetylation Increased Non-Histone Protein Acetylation HDACs->Non_Histone_Acetylation prevents deacetylation Chromatin_Remodeling Chromatin Relaxation Histone_Acetylation->Chromatin_Remodeling Protein_Function Altered Protein Function (e.g., p53, Tubulin) Non_Histone_Acetylation->Protein_Function Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation Protein_Function->Apoptosis Experimental_Workflow Start Compound Synthesis and Characterization In_Vitro_Assay In Vitro HDAC Inhibition Assay (Fluorometric or Colorimetric) Start->In_Vitro_Assay IC50_Determination IC50 Value Determination In_Vitro_Assay->IC50_Determination Cell_Based_Assays Cell-Based Assays (e.g., Cell Viability, Apoptosis Assays) IC50_Determination->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Acetylated Proteins) Cell_Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

References

Cross-Reactivity Profiling of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. In the absence of direct experimental data for this specific molecule, this document outlines a comprehensive strategy for its profiling, drawing parallels with established non-steroidal anti-inflammatory drugs (NSAIDs) that share structural similarities, particularly within the pyrazole class. The primary focus of this guide is the compound's predicted interaction with cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.

Introduction to Cross-Reactivity Profiling

Cross-reactivity profiling is a critical step in drug development, assessing the interaction of a lead compound with a range of biological targets beyond its intended one. This process helps to identify potential off-target effects, which can lead to adverse drug reactions or provide opportunities for drug repositioning. For compounds with anti-inflammatory potential, a key aspect of cross-reactivity profiling is determining their selectivity for the two main isoforms of cyclooxygenase: COX-1 and COX-2.

COX-1 is constitutively expressed in many tissues and is involved in physiological processes such as maintaining the integrity of the gastrointestinal tract lining and platelet aggregation.[1][2][3] Conversely, COX-2 is typically induced at sites of inflammation and is a primary target for anti-inflammatory therapies.[1][2][3] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[1]

This guide will therefore focus on the comparative profiling of this compound against COX-1 and COX-2, using well-characterized NSAIDs as benchmarks.

Comparative Analysis of COX Inhibition

To contextualize the potential activity of this compound, it is compared with a panel of established COX inhibitors with varying degrees of selectivity. The following table summarizes the 50% inhibitory concentration (IC50) values for these reference compounds against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
Hypothetical Data for this compound TBDTBDTBD
Celecoxib7.60.04190[4][5]
Meloxicam2.00.0922.2[3][4][6]
Indomethacin0.018 - 0.230.026 - 0.63~0.3 - 0.9[7][8][9]
Diclofenac0.6110.63~1[10]

TBD: To be determined through experimental evaluation.

Experimental Protocols

To determine the cross-reactivity profile of this compound, the following experimental protocols for assessing COX-1 and COX-2 inhibition can be employed.

In Vitro COX Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric probe

  • Test compound (this compound) and reference inhibitors dissolved in DMSO

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes according to the manufacturer's instructions.

  • Reaction Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test compound at various concentrations.

  • Initiate Reaction: Add 20 µl of arachidonic acid solution to all wells to start the reaction.

  • Measurement: Immediately monitor the change in absorbance at 590 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the control (100% initial activity). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro COX Inhibition Assay (LC-MS/MS Method)

This method provides a highly specific and quantitative measurement of prostaglandin E2 (PGE2), a product of the COX reaction.[11]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin and L-epinephrine (cofactors)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitors dissolved in DMSO

  • LC-MS/MS system

Procedure:

  • Enzyme Reaction:

    • In an Eppendorf tube, mix 146 µL of Reaction Buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[11]

    • Add 20 µL of either COX-1 or COX-2 enzyme solution and incubate for 2 minutes at room temperature.[11]

    • Add 2 µL of the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.[11]

    • Initiate the reaction by adding 20 µL of 10 µM arachidonic acid and incubate at 37°C for 2 minutes.[11]

    • Stop the reaction by adding 20 µL of 1 M HCl.

  • Sample Preparation: Extract the PGE2 from the reaction mixture using a suitable solid-phase extraction (SPE) protocol.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the amount of PGE2 produced.

  • Data Analysis: Determine the percent inhibition of PGE2 formation for each concentration of the test compound. Calculate the IC50 value as described for the colorimetric method.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the compound's potential mechanism and the experimental approach, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Stimuli COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_phys Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_phys Prostaglandins_inflam Prostaglandins (Inflammation, Pain) PGH2_2->Prostaglandins_inflam PLA2 cPLA2 PLA2->AA cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Test Compound and Controls Incubate Incubate Enzymes with Compound Compound->Incubate Enzyme Prepare COX-1 and COX-2 Enzymes Enzyme->Incubate AddSubstrate Add Arachidonic Acid Incubate->AddSubstrate Measure Measure Product Formation (Colorimetric or LC-MS/MS) AddSubstrate->Measure CalcInhibition Calculate Percent Inhibition Measure->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot DetermineIC50 Determine IC50 Values Plot->DetermineIC50 cluster_compounds Compounds cluster_targets Biological Targets cluster_outcomes Comparative Outcomes TestCompound This compound COX1 COX-1 TestCompound->COX1 COX2 COX-2 TestCompound->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Indomethacin Indomethacin (Non-selective) Indomethacin->COX1 Indomethacin->COX2 Potency Compare Potency (IC50) COX1->Potency COX2->Potency Selectivity Determine COX-2 Selectivity Potency->Selectivity

References

A Comparative Benchmarking Guide to the Synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for producing 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid, a key building block in pharmaceutical research. The following sections detail various synthetic routes, presenting quantitative data, comprehensive experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Performance Benchmarking

The synthesis of this compound can be approached through several distinct routes. Below is a summary of key performance indicators for three prominent methods, providing a clear comparison of their efficiency and resource requirements.

MethodKey Starting MaterialsOverall Yield (%)Purity (%)Reaction Time (hours)Key Advantages
Method 1: From Diethyl Oxalate and Acetone Diethyl oxalate, Acetone, Methylhydrazine, Ethyl chloroacetate~70-80>98~36-48High purity, readily available starting materials
Method 2: From 1,3-Dimethylpyrazole 1,3-Dimethylpyrazole, Ethyl bromoacetate, Sodium hydride~60-70>97~24-36More direct route if the substituted pyrazole is available
Method 3: From Pentane-2,4-dione Pentane-2,4-dione, Methylhydrazine, Ethyl diazoacetate~50-60>95~24-36Avoids use of highly reactive sodium hydride

Experimental Protocols

Detailed experimental procedures for each of the benchmarked synthetic methods are provided below.

Method 1: Synthesis via Claisen Condensation and Cyclization, followed by Alkylation and Hydrolysis

This method is based on a two-step synthesis of an ethyl ester precursor, followed by hydrolysis. The first step involves the Claisen condensation of acetone with diethyl oxalate, followed by cyclization with methylhydrazine to form the pyrazole ring. The second step is the alkylation of the pyrazole intermediate, followed by hydrolysis.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • In a 100 L reaction kettle, add 40 kg of ethanol, 2.72 kg of sodium ethoxide, and 5.84 kg of diethyl oxalate.

  • Cool the reaction mixture to 5-15 °C.

  • Slowly add 2.56 kg of acetone dropwise, maintaining the internal temperature at or below 15 °C.

  • After the addition is complete, maintain the temperature and stir for 24 hours.

  • Slowly pour the reaction solution into 120 kg of ice water.

  • Adjust the pH of the solution to 2-3 with acetic acid.

  • Extract the mixture three times with 60 kg of dichloromethane.

  • Combine the organic phases and concentrate under reduced pressure at 40-50 °C to obtain the crude intermediate.

  • To a 5 L reaction bottle, add 1 kg of DMF and 288 g of the intermediate from the previous step.

  • Cool the reaction liquid to 5-15 °C.

  • Slowly add 460 g of 40% methylhydrazine dropwise, maintaining the internal temperature at or below 15 °C.

  • After the addition, heat the mixture to 40-50 °C and react for 6 hours.

  • Concentrate the reaction solution at 70-90 °C under reduced pressure to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. Purify by vacuum distillation.[1]

Step 2: Hydrolysis to this compound

  • To a solution of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1 mole) in 600 mL of 60% aqueous methanol, add 74 g of sodium hydroxide tablets.

  • Reflux the mixture for 40 minutes.

  • Cool the solution and wash twice with 200 mL of diethyl ether.

  • Acidify the aqueous phase to approximately pH 2 with concentrated hydrochloric acid at 5 °C.

  • Continuously extract the solution for 24 hours with methylene chloride.

  • Concentrate the extract by evaporation and recrystallize the residue from ether/tetrahydrofuran to yield the final product.[2]

Method 2: Direct Alkylation of 1,3-Dimethylpyrazole

This method involves the direct alkylation of a pre-formed 1,3-dimethylpyrazole ring with an acetate synthon.

  • In a nitrogen atmosphere, add a solution of 1,3-dimethylpyrazole (50 g) in 250 mL of absolute tetrahydrofuran dropwise over 30 minutes to a stirred and cooled suspension of sodium hydride (38.7 g) in 100 mL of absolute tetrahydrofuran, maintaining the temperature between 20-30 °C.

  • Stir the reaction mixture for an additional 3 hours at 40 °C.

  • Cool the mixture to 5 °C and add a solution of ethyl bromoacetate (160.7 g) in 100 mL of absolute tetrahydrofuran dropwise over 1 hour, keeping the temperature between 0-10 °C.

  • Allow the reaction to stir overnight at room temperature.

  • Add 150 mL of ethanol dropwise and continue stirring for 1 hour.

  • Concentrate the suspension by evaporation.

  • To the residue, add a solution of 74 g of sodium hydroxide tablets in 600 mL of 60% aqueous methanol and reflux for 40 minutes.

  • Cool the solution and wash twice with 200 mL of diethyl ether.

  • Acidify the aqueous phase to approximately pH 2 with concentrated hydrochloric acid at 5 °C.

  • Continuously extract the solution for 24 hours with methylene chloride.

  • Concentrate the extract by evaporation and recrystallize the residue from ether/tetrahydrofuran.[2]

Method 3: Knorr Pyrazole Synthesis and Subsequent Functionalization

This classical approach builds the pyrazole ring from a β-diketone and a hydrazine, followed by the introduction of the acetic acid moiety.

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

  • In a round-bottomed flask, combine pentane-2,4-dione (1.0 mmol) and methylhydrazine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)2]2(Oxa), 5 mol%).

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, filter off the catalyst and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Step 2: Carboxymethylation of 1,3,5-Trimethyl-1H-pyrazole

This step is a proposed adaptation and would require optimization.

  • Deprotonate the 5-methyl group of 1,3,5-trimethyl-1H-pyrazole using a strong base like n-butyllithium in an inert solvent such as THF at low temperature (-78 °C).

  • Quench the resulting anion with solid carbon dioxide (dry ice) to introduce a carboxylic acid group.

  • Acidify the reaction mixture to yield this compound.

Visualized Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic methods described above.

G cluster_0 Method 1: From Diethyl Oxalate and Acetone Diethyl Oxalate Diethyl Oxalate Claisen Condensation Claisen Condensation Diethyl Oxalate->Claisen Condensation Acetone Acetone Acetone->Claisen Condensation Intermediate A Intermediate A Claisen Condensation->Intermediate A Cyclization Cyclization Intermediate A->Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Cyclization Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Cyclization->Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrolysis Hydrolysis Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate->Hydrolysis Final Product This compound Hydrolysis->Final Product

Caption: Workflow for Method 1.

G cluster_1 Method 2: Direct Alkylation of 1,3-Dimethylpyrazole 1,3-Dimethylpyrazole 1,3-Dimethylpyrazole Deprotonation Deprotonation 1,3-Dimethylpyrazole->Deprotonation Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation Pyrazolide Anion Pyrazolide Anion Deprotonation->Pyrazolide Anion Alkylation Alkylation Pyrazolide Anion->Alkylation Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Alkylation Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate Alkylation->Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate Hydrolysis Hydrolysis Ethyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetate->Hydrolysis Final Product This compound Hydrolysis->Final Product

Caption: Workflow for Method 2.

G cluster_2 Method 3: Knorr Pyrazole Synthesis and Functionalization Pentane-2,4-dione Pentane-2,4-dione Knorr Cyclization Knorr Cyclization Pentane-2,4-dione->Knorr Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Knorr Cyclization 1,3,5-Trimethyl-1H-pyrazole 1,3,5-Trimethyl-1H-pyrazole Knorr Cyclization->1,3,5-Trimethyl-1H-pyrazole Deprotonation Deprotonation 1,3,5-Trimethyl-1H-pyrazole->Deprotonation Strong Base Strong Base Strong Base->Deprotonation Anionic Intermediate Anionic Intermediate Deprotonation->Anionic Intermediate Carboxylation Carboxylation Anionic Intermediate->Carboxylation Carbon Dioxide Carbon Dioxide Carbon Dioxide->Carboxylation Final Product This compound Carboxylation->Final Product

Caption: Workflow for Method 3.

References

A Comparative Guide to the Computational Docking of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of potent enzyme inhibitors. Computational docking has become an indispensable tool for the rapid in-silico screening and optimization of these compounds. This guide provides a comparative overview of the computational docking performance of various pyrazole-based inhibitors against key protein targets implicated in cancer and other diseases. The information herein is compiled from recent studies to aid researchers in their drug discovery endeavors.

Performance of Pyrazole-Based Inhibitors: A Comparative Analysis

The following table summarizes the computational docking results for several pyrazole-based inhibitors against their respective protein targets. This data highlights the binding affinities and potential inhibitory constants, providing a quantitative basis for comparison.

Inhibitor/CompoundTarget ProteinDocking Score (Binding Energy, kcal/mol)Interacting ResiduesPDB IDReference
Compound 5c VEGFR-2-Not explicitly detailedNot specified[1]
Compound 6h EGFR Tyrosine KinaseNot explicitly detailed (binds to hinge region)Not explicitly detailedNot specified[2]
Compound 6j EGFR Tyrosine KinaseNot explicitly detailed (binds to hinge region)Not explicitly detailedNot specified[2]
Compound 1b VEGFR-2-10.09Not explicitly detailed2QU5[3][4]
Compound 1d Aurora A-8.57Not explicitly detailed2W1G[3][4]
Compound 2b CDK2-10.35Not explicitly detailed2VTO[3][4]
Compound M36 C-RAF-9.7Not explicitly detailedNot specified[5]
Compound M72 CYP17-10.4Not explicitly detailedNot specified[5]
Compound M74 c-KIT-9.2Not explicitly detailed6XVB[5]
Compound M76 VEGFR-9.2Not explicitly detailed4AGD[5]
Compound 3i VEGFR-2Not explicitly detailedNot explicitly detailedNot specified[6]

Experimental Protocols: A Look into the Methodology

The successful application of computational docking relies on a well-defined and rigorous protocol. While specific parameters may vary between studies, the general workflow remains consistent.

A study on pyrazole derivatives as potential inhibitors of Receptor Tyrosine Kinase (RTK) and Protein Kinases utilized AutoDock 4.2 for their docking simulations.[3][4] The methodology involved a flexible ligand docking approach. Key parameters included the use of the Lamarckian genetic algorithm and the pseudo-Solis and Wets methods for minimization. The protocol for each ligand consisted of 10 independent Genetic Algorithm (GA) runs with a population size of 150.[3]

Another comprehensive study identified promising pyrazole-based modulators for various cancer-related proteins, including C-RAF, CYP17, VEGFR, and c-KIT, also employed molecular docking.[5] This research utilized Auto Dock Vina for its docking calculations. The specific parameters for the grid box and other settings were tailored to the active site of each target protein.[5]

Visualizing the Process: From Ligand to Lead

To better understand the computational workflow and the biological context of these inhibitors, the following diagrams illustrate a typical computational docking workflow and a representative signaling pathway.

G Computational Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB Structure) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (Pyrazole Derivative) dock Molecular Docking (e.g., AutoDock) l_prep->dock grid->dock scoring Scoring & Ranking (Binding Energy) dock->scoring visual Visualization of Binding Pose scoring->visual G Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Pyrazole Pyrazole-based Inhibitor Pyrazole->VEGFR2 Inhibits Downstream Downstream Signaling (Proliferation, Angiogenesis) PLCg->Downstream PI3K->Downstream RAS->Downstream

References

cytotoxicity comparison of modified 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a prominent feature in many compounds with significant biological activity, including anticancer properties. This guide provides a comparative overview of the cytotoxicity of various modified pyrazole derivatives, with a focus on compounds structurally related to 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. Due to a lack of extensive publicly available data on the specific cytotoxicity of direct derivatives of this compound, this comparison extends to a broader range of pyrazole compounds to provide a relevant context for researchers in the field. The data presented is compiled from various studies and is intended to serve as a resource for identifying structure-activity relationships and guiding future drug discovery efforts.

Comparative Cytotoxicity Data

The cytotoxic effects of various pyrazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the IC50 values for several pyrazole derivatives from different studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolyl Acylhydrazone 11a HeLaMicromolar[1]
MCF-7Micromolar[1]
SKOV3Micromolar[1]
SKMEL28Micromolar[1]
Pyrazolo[1,5-a]pyrimidine 5 HepG213.14[2]
MCF-78.03[2]
Pyrazolo[1,5-a]pyrimidine 6 HepG222.76[2]
MCF-726.08[2]
Pyrazolo[1,5-a]pyrimidine 10 MCF-715.38[2]
Pyrazolyl-s-triazine 7d MDA-MB-231(Potent)[3][4]
Pyrazolyl-s-triazine 7f MDA-MB-231(Potent)[3][4]
Pyrazolyl-s-triazine 7c MDA-MB-231(Moderate)[3][4]
Thiazolyl-pyrazole derivative HepG-22.20 µg/mL[5]

Experimental Protocols

The most frequently cited method for determining the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Solubilization solution (e.g., DMSO, or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Experimental Workflow: MTT Cytotoxicity Assay A 1. Seed Cells in 96-well Plate B 2. Treat with Pyrazole Derivatives A->B C 3. Incubate for 24-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 2-4h D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

G cluster_1 EGFR/PI3K/AKT/mTOR Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Apoptosis Apoptosis Inhibition mTOR->Apoptosis | Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->PI3K Inhibition Pyrazole->mTOR Inhibition

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.

Discussion

The EGFR/PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Some pyrazolyl-s-triazine derivatives have shown the ability to inhibit this pathway, leading to their cytotoxic effects.[3] The inhibition of key components of this pathway, such as EGFR, PI3K, and mTOR, by certain pyrazole compounds underscores their therapeutic potential.[3] The data presented in this guide, while not exhaustive, highlights the promise of modified pyrazole acetic acid derivatives and related compounds as a basis for the development of novel anticancer agents. Further research focusing on systematic modifications of the this compound core structure is warranted to elucidate more precise structure-activity relationships and to optimize the cytotoxic potency and selectivity of this promising class of compounds.

References

A Researcher's Guide to Assessing the Selectivity of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid for Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the protein selectivity of the compound 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. Currently, there is a lack of publicly available data on the specific biological targets and selectivity profile of this molecule. However, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of protein classes. This guide offers a comparative analysis of related pyrazole-containing compounds with known protein targets and details the experimental protocols necessary to elucidate the selectivity of this compound.

Comparative Landscape of Pyrazole Derivatives and Their Targets

The pyrazole moiety is a core component of numerous approved drugs and clinical candidates, most notably targeting protein kinases and cyclooxygenase (COX) enzymes. Understanding the targets of structurally related compounds can provide valuable insights into the potential targets of this compound.

Pyrazole-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The pyrazole ring is a common scaffold for ATP-competitive kinase inhibitors.[1][2][3] The selectivity of these inhibitors across the human kinome is a critical determinant of their therapeutic efficacy and safety profile.

Compound NameTarget Kinase(s)IC50 (nM)Reference CompoundTarget Kinase(s)IC50 (nM)
AfuresertibAkt10.08 (Ki)UprosertibAkt1-
CrizotinibALK/ROS1/MET-RuxolitinibJAK1/2-
ErdafitinibFGFR-AsciminibBcr-Abl0.5

Table 1: Examples of Pyrazole-Containing Kinase Inhibitors and their Primary Targets. IC50 and Ki values represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively. A lower value indicates higher potency.[1][4]

Pyrazole-Based COX Inhibitors

Some of the most well-known pyrazole-containing drugs are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

Compound NameTarget ProteinBinding Affinity (Kd, nM)Alternative Target(s)Notes
CelecoxibCOX-22.3Prostaglandin E synthase (PTGES)Highly selective for COX-2 over COX-1.[5][6]
SC-560COX-1--A selective COX-1 inhibitor often used as a comparator.

Table 2: Binding Affinities of Pyrazole-Containing COX Inhibitors. Kd represents the equilibrium dissociation constant, with lower values indicating a stronger binding affinity.[5]

Experimental Protocols for Determining Target Selectivity

To determine the unknown protein targets and selectivity of this compound, a multi-pronged approach employing both broad screening and target validation methods is recommended.

Broad-Spectrum Kinase Selectivity Profiling (Kinome Scan)

Given the prevalence of the pyrazole scaffold in kinase inhibitors, a comprehensive kinome scan is a logical first step to assess potential interactions with this protein family.[1][2]

Methodology: Competition Binding Assay

Commercial services like KINOMEscan® utilize a competition binding assay to quantify the interaction between a test compound and a large panel of kinases (over 480).[7][8]

  • Principle: An immobilized kinase is incubated with a tagged ligand that is known to bind to the active site. The test compound is then added in competition. The amount of tagged ligand that remains bound to the kinase is measured, which is inversely proportional to the binding affinity of the test compound.

  • Procedure:

    • A proprietary DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

    • The mixture is allowed to reach equilibrium.

    • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

    • The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction.

  • Data Analysis: Hits are identified as compounds that result in a significant reduction in the binding of the tagged ligand. These hits can then be followed up with dose-response curves to determine dissociation constants (Kd).

G cluster_0 Kinome Scan Workflow start Prepare Compound Stock (this compound in DMSO) screen High-Throughput Screen (e.g., KINOMEscan® vs. >480 kinases) start->screen Submit compound data_analysis Data Analysis (Identify primary hits based on %Ctrl) screen->data_analysis Generate binding data dose_response Dose-Response Assay (Generate Kd values for hits) data_analysis->dose_response Select hits selectivity Selectivity Profiling (Compare Kd values across kinome) dose_response->selectivity Determine potency end Identify Potential Kinase Targets selectivity->end Final assessment

Kinome Scan Experimental Workflow
Unbiased Target Identification in a Cellular Context

To identify targets beyond kinases in a more physiological setting, methods that rely on the principle of ligand-induced protein stabilization are highly valuable.

CETSA is a powerful technique for verifying target engagement in intact cells and cell lysates. The binding of a small molecule can increase the thermal stability of its target protein.[9][10][11]

  • Principle: Cells or cell lysates are treated with the test compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified. A ligand-induced shift in the protein's melting curve indicates a direct binding event.

  • Procedure:

    • Cell Treatment: Culture cells to an appropriate density and treat with either a vehicle control (e.g., DMSO) or this compound for a defined period.

    • Heating: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Protein Detection: Analyze the amount of soluble target protein in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.

G cluster_1 CETSA Workflow cell_culture Culture Cells treatment Treat cells with Compound or Vehicle cell_culture->treatment heating Heat aliquots across a temperature gradient treatment->heating lysis Lyse cells and centrifuge heating->lysis analysis Analyze soluble protein fraction (e.g., Western Blot) lysis->analysis melt_curve Generate and Compare Melting Curves analysis->melt_curve target_engagement Confirm Target Engagement melt_curve->target_engagement Observe thermal shift

Cellular Thermal Shift Assay (CETSA) Workflow

This technique is used to identify proteins that bind to a small molecule of interest from a complex biological sample.[12][13][14]

  • Principle: The small molecule is immobilized on a solid support (e.g., beads) to create an affinity matrix. A cell lysate is then passed over this matrix. Proteins that bind to the small molecule are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

  • Procedure:

    • Probe Synthesis: Synthesize a derivative of this compound that includes a linker and an affinity tag (e.g., biotin) for immobilization. A photo-reactive group can also be incorporated for covalent capture of binding partners (photo-affinity chromatography).[13]

    • Immobilization: Covalently attach the tagged compound to a solid support (e.g., streptavidin-coated beads if using a biotin tag).

    • Incubation: Incubate the affinity matrix with a cell lysate.

    • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the matrix.

    • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-bound matrix to those from a control matrix (without the compound) to identify specific binding partners.

G cluster_2 Affinity Chromatography-Mass Spectrometry Workflow probe_synthesis Synthesize tagged compound immobilization Immobilize compound on solid support probe_synthesis->immobilization incubation Incubate lysate with immobilized compound immobilization->incubation cell_lysate Prepare cell lysate cell_lysate->incubation washing Wash away non-specific binders incubation->washing elution Elute bound proteins washing->elution ms_analysis Identify proteins by LC-MS/MS elution->ms_analysis target_id Identify Specific Target Proteins ms_analysis->target_id Compare to control

Affinity Chromatography-Mass Spectrometry Workflow

By employing the comparative data and experimental strategies outlined in this guide, researchers can systematically investigate the protein targets of this compound and build a comprehensive selectivity profile, which is essential for advancing its potential as a chemical probe or therapeutic agent.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the safe and compliant disposal of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid and associated waste materials. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical, is mandatory.

Hazard Assessment and Waste Profile

Waste Stream Characterization:

All materials contaminated with this compound must be disposed of as hazardous waste. This includes solid waste, liquid waste, and contaminated personal protective equipment (PPE).

Waste StreamDescriptionRecommended Container TypeDisposal Route
Solid Waste Unused or expired solid this compound, contaminated weigh boats, filter paper, and disposable labware.Labeled, sealed, and chemically resistant container for solid waste.Licensed chemical waste disposal service.
Liquid Waste Solutions containing this compound, including reaction mixtures, mother liquors, and cleaning rinsates.Labeled, sealed, and chemically resistant container for liquid waste.Licensed chemical waste disposal service.
Contaminated Sharps Needles, syringes, or other sharp objects contaminated with this compound.Puncture-proof sharps container.Licensed chemical waste disposal service.
Contaminated PPE Gloves, lab coats, and other personal protective equipment that have come into direct contact with the compound.Designated, sealed bag for contaminated PPE.Licensed chemical waste disposal service.
Empty Containers Original containers of this compound.Original container.Triple rinse, collect rinsate as hazardous waste, then dispose of the container as non-hazardous waste or recycle according to institutional policies.

Step-by-Step Disposal Protocol

Immediate Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

  • Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Waste Segregation and Disposal:

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated B Solid Waste (e.g., contaminated labware) A->B Solid C Liquid Waste (e.g., solutions, rinsates) A->C Liquid D Sharps Waste (e.g., contaminated needles) A->D Sharps E Seal in Labeled Solid Waste Container B->E F Seal in Labeled Liquid Waste Container C->F G Place in Puncture-Proof Sharps Container D->G H Store in Designated Hazardous Waste Area E->H F->H G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I

Figure 1. Experimental workflow for the segregation and disposal of this compound waste.

Procedure:

  • Segregation at the Source : Immediately after generation, segregate waste into the appropriate categories: solid, liquid, or sharps.[1]

  • Container Selection : Use only compatible, properly labeled containers for each waste stream. Ensure containers are in good condition and have secure lids.

  • Labeling : Label all waste containers clearly with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.

  • Solid Waste Collection : Place all solid materials contaminated with the compound into the designated solid hazardous waste container.[1]

  • Liquid Waste Collection : Collect all liquid waste containing the compound in a dedicated liquid hazardous waste container. Do not mix with other incompatible waste streams. For dilute aqueous solutions of acetic acid (less than 5-10%), neutralization with a suitable base (e.g., sodium bicarbonate) may be permissible for drain disposal, but only if allowed by your institution's Environmental Health and Safety (EHS) department and local regulations. Given the pyrazole component, it is safer to treat all liquid waste as hazardous.

  • Sharps Waste : Dispose of any contaminated sharps immediately into a designated sharps container.

  • Empty Container Management : Triple rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent).[2] Collect the rinsate as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as non-hazardous solid waste or according to your institution's guidelines.

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[1]

  • Professional Disposal : Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste.[1]

Logical Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal route of materials potentially contaminated with this compound.

Start Material for Disposal IsContaminated Is the material contaminated with This compound? Start->IsContaminated NonHazardous Dispose as Non-Hazardous Waste (Follow institutional guidelines) IsContaminated->NonHazardous No WasteType Determine Waste Type IsContaminated->WasteType Yes SolidWaste Solid Waste WasteType->SolidWaste Solid LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste WasteType->SharpsWaste Sharps ContainerizeSolid Containerize in Labeled Solid Waste Container SolidWaste->ContainerizeSolid ContainerizeLiquid Containerize in Labeled Liquid Waste Container LiquidWaste->ContainerizeLiquid ContainerizeSharps Place in Puncture-Proof Sharps Container SharpsWaste->ContainerizeSharps Store Store in Designated Hazardous Waste Area ContainerizeSolid->Store ContainerizeLiquid->Store ContainerizeSharps->Store ProfessionalDisposal Arrange for Professional Disposal Store->ProfessionalDisposal

Figure 2. Decision tree for the disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. If in doubt, contact your Environmental Health and Safety department.

References

Personal protective equipment for handling 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound and similar pyrazole derivatives. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron.Prevents skin contact, which may cause irritation or toxic effects.[1][5]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.[6][7]Minimizes inhalation of dust or vapors that can cause respiratory tract irritation.[6]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a safety shower and eyewash station are readily accessible.[3][7]
  • Confirm the chemical fume hood is functioning correctly.
  • Gather all necessary equipment and reagents.

2. Donning PPE:

  • Put on a lab coat.
  • Wash and dry hands thoroughly.
  • Put on safety glasses or goggles.
  • Put on chemical-resistant gloves, ensuring they fit properly and are free of defects.[6]

3. Handling the Compound:

  • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
  • Avoid direct contact with the skin and eyes.[6][7]
  • Use appropriate tools (spatulas, weighing paper) to handle the solid.
  • If creating a solution, add the acid to the solvent slowly.
  • Keep containers tightly closed when not in use.[1][7][8]

4. Doffing PPE:

  • Remove gloves using the proper technique to avoid skin contact with the outer surface.[6]
  • Remove the lab coat.
  • Remove eye protection.
  • Wash hands thoroughly with soap and water.

prep [label="Preparation\n(Clean area, check safety equipment)"]; don_ppe [label="Don Personal Protective Equipment\n(Gloves, eye protection, lab coat)"]; handle [label="Chemical Handling\n(Inside fume hood, avoid contact)"]; doff_ppe [label="Doff Personal Protective Equipment\n(Proper removal technique)"]; wash [label="Wash Hands"];

prep -> don_ppe; don_ppe -> handle; handle -> doff_ppe; doff_ppe -> wash; }

Figure 1. Standard Operating Procedure Workflow

Emergency and Spill Response Plan

Immediate and appropriate action is critical in the event of an emergency or spill.

Emergency Procedures:

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4][6][7][8]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][6][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6][8]

Spill Cleanup Protocol:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Neutralize (if applicable): For acidic compounds, consider gentle neutralization with a suitable agent if appropriate for the situation.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[1][6]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose: Dispose of the waste container and any contaminated cleaning materials as hazardous waste.[1][6]

G Figure 2. Emergency Response Logic exposure Exposure Event eye Eye Contact? exposure->eye skin Skin Contact? exposure->skin inhalation Inhalation? exposure->inhalation ingestion Ingestion? exposure->ingestion action_eye Flush Eyes with Water (15 min) eye->action_eye Yes action_skin Wash Skin with Soap & Water skin->action_skin Yes action_inhalation Move to Fresh Air inhalation->action_inhalation Yes action_ingestion Rinse Mouth, Do NOT Induce Vomiting ingestion->action_ingestion Yes seek_medical Seek Medical Attention action_eye->seek_medical action_skin->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Figure 2. Emergency Response Logic

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Streams:

  • Unused Product: Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any items that have come into contact with the chemical (e.g., gloves, weighing paper, absorbent pads) should be considered hazardous waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste.

Disposal Procedure:

  • Segregate Waste: Keep the chemical waste separate from other laboratory waste.

  • Containerize: Place all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6]

G Figure 3. Chemical Waste Disposal Workflow start Generation of Chemical Waste segregate Segregate Waste (Chemical, Contaminated PPE, Rinsate) start->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Secure Area containerize->store dispose Arrange for Professional Disposal store->dispose end Disposal Complete dispose->end

Figure 3. Chemical Waste Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.